Bictegravir-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H18F3N3O5 |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
(1S,11R,13R)-13,14,14,16,16-pentadeuterio-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i2D2,5D2,11D |
Clé InChI |
SOLUWJRYJLAZCX-SKFNRQHLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Bictegravir-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bictegravir-d5, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir (B606109). The incorporation of deuterium (B1214612) can offer advantages in drug metabolism and pharmacokinetic studies. This document outlines the synthetic pathway, summarizes key analytical data, and provides insights into the characterization of this stable isotope-labeled compound.
Physicochemical and Analytical Data
The following tables summarize the available quantitative data for this compound, compiled from various commercial suppliers and scientific publications.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₃D₅F₃N₃O₅ | [1] |
| Molecular Weight | 454.41 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | -20°C for long-term storage | N/A |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Method | Source |
| Purity | >95% to >98% | HPLC | N/A |
| Isotopic Enrichment | >95% | N/A | N/A |
| Deuterium Incorporation | At least 52.5% to >99% at each designated position | Mass Spectrometry | [2] |
Table 3: Mass Spectrometry Data for LC-MS/MS Analysis
| Parameter | Value (m/z) | Ionization Mode | Source |
| Parent Ion | 450.1 | Positive | [3] |
| Product Ion | 289.1 | Positive | [3] |
| Internal Standard Retention Time | 1.12 minutes | N/A | [4] |
Synthesis of this compound
The synthesis of deuterated analogs of Bictegravir can be achieved using methods known in organic chemistry, primarily by employing deuterated reagents and intermediates.[2] A general synthetic scheme is outlined in patent literature (WO2018005328A1), which references procedures described in US Patent No. 9,216,996 and by Wang, H. et al. in Org. Lett. 2015, 17, 564-567.[2]
The overall synthetic strategy involves a multi-step process, which is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and typically provided by the manufacturer upon purchase. However, the general methodology, as inferred from patent literature, is described below. Researchers should refer to the cited patents and publications for more specific conditions.
General Synthesis Methodology
The synthesis of this compound is analogous to the synthesis of Bictegravir, with the key difference being the use of appropriately deuterated starting materials and reagents.[2] The process can be broadly divided into three main stages:
-
Formation of the Pyridone Core: The synthesis commences with an aldol condensation to form an enamine intermediate. This is followed by a reaction with a primary amine and subsequent cyclization with dimethyl oxalate. Finally, ester hydrolysis yields a carboxylic acid derivative.[2]
-
Construction of the Tricyclic System: The carboxylic acid intermediate undergoes acetal deprotection, followed by a cyclization reaction with a deuterated aminocyclopentanol to form the core tricyclic carboxylic acid intermediate.[2]
-
Final Amide Coupling and Deprotection: The final steps involve an amide coupling reaction between the tricyclic carboxylic acid and a deuterated benzylamine, followed by the deprotection of a methyl ether to yield the final this compound product.[2]
The positions of deuterium incorporation can be controlled by the selection of deuterated starting materials, such as deuterated versions of "Compound 2", "aminocyclopentanol 9", or "benzylamine 11" as depicted in the workflow.[2]
Characterization Methods
The characterization of this compound relies on a combination of standard analytical techniques to confirm its identity, purity, and the extent of deuterium incorporation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. Commercial suppliers typically report purities exceeding 95-98%.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of this compound and determining the level of isotopic enrichment. The observed molecular weight should correspond to the theoretical mass of the deuterated compound. Tandem mass spectrometry (LC-MS/MS) is also used for quantification in biological matrices, with specific parent and product ion transitions being monitored.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR spectra for this compound are not publicly available, ¹H NMR and ¹³C NMR would be essential for confirming the chemical structure. In ¹H NMR, the absence or reduction of signals at the sites of deuteration, compared to the spectrum of non-deuterated Bictegravir, would provide direct evidence of successful deuterium incorporation.
Logical Relationships in Analytical Applications
This compound is frequently utilized as an internal standard in bioanalytical methods for the quantification of Bictegravir in biological samples. The following diagram illustrates the logical relationship in such an application.
Caption: Use of this compound as an internal standard.
In this workflow, a known amount of this compound is added to the biological sample containing an unknown amount of Bictegravir. Both compounds are extracted and analyzed by LC-MS/MS. Because the deuterated standard behaves nearly identically to the non-deuterated analyte during extraction and ionization, the ratio of their peak areas can be used to accurately determine the concentration of Bictegravir by referencing a calibration curve.
Conclusion
The synthesis of this compound follows a well-established, multi-step synthetic route analogous to that of its non-deuterated counterpart, with deuterium incorporation achieved through the use of isotopically labeled precursors. While detailed experimental protocols and comprehensive characterization data are not extensively available in the public domain, the information from patents and commercial suppliers provides a solid foundation for understanding the synthesis and key analytical properties of this important research compound. Its primary application lies in its use as an internal standard for the accurate quantification of Bictegravir in pharmacokinetic and other bioanalytical studies.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Bictegravir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the HIV-1 integrase strand transfer inhibitor, Bictegravir (B606109), and explores the anticipated characteristics of its deuterated analogues. While specific experimental data for deuterated Bictegravir is not publicly available, this document extrapolates its likely properties based on the foundational data of Bictegravir and the well-understood principles of deuterium (B1214612) substitution in pharmaceuticals.
Introduction to Bictegravir and the Rationale for Deuteration
Bictegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] It functions by binding to the active site of the HIV integrase enzyme, thereby preventing the integration of viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1]
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to enhance the pharmacokinetic properties of a molecule.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes, leading to a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile. The patent for deuterated Bictegravir suggests that such modifications are intended to improve its metabolic stability.
Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of Bictegravir. The corresponding properties for deuterated Bictegravir are expected to be very similar, as the substitution of hydrogen with deuterium does not significantly alter the molecular size, shape, or electronics.
Table 1: General and Physical Properties
| Property | Bictegravir | Deuterated Bictegravir (Predicted) |
| Chemical Formula | C₂₁H₁₈F₃N₃O₅[1][2][4] | C₂₁H₍₁₈-ₓ₎DₓF₃N₃O₅ |
| Molecular Weight | 449.39 g/mol [4] | Slightly higher than Bictegravir, depending on the number of deuterium atoms |
| Appearance | Off-white to yellow solid[5] | Off-white to yellow solid |
| Melting Point | >130°C (decomposes) | Similar to Bictegravir |
| Boiling Point | 682.5 ± 55.0 °C at 760 mmHg[1] | Similar to Bictegravir |
| pKa (Strongest Acidic) | 9.81 | Similar to Bictegravir |
| Solubility | Insoluble in water; Soluble in DMSO and methanol.[5] The sodium salt has a solubility of 0.1 mg/mL in water at 20°C.[5] | Similar to Bictegravir |
Table 2: Chemical Descriptors
| Descriptor | Bictegravir | Deuterated Bictegravir (Predicted) |
| IUPAC Name | (2R,5S,13aR)-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][6][7]oxazepine-10-carboxamide[4] | Varies based on deuterium position |
| CAS Number | 1611493-60-7[2][4] | Not available |
| InChI Key | SOLUWJRYJLAZCX-LYOVBCGYSA-N[1] | Similar to Bictegravir |
Experimental Protocols
The following are detailed methodologies for determining the key physical and chemical properties of a drug substance like deuterated Bictegravir.
Determination of Melting Point
Methodology: The melting point would be determined using a digital melting point apparatus. A small, finely powdered sample of deuterated Bictegravir is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
Determination of Solubility
Methodology: The equilibrium solubility of deuterated Bictegravir would be determined in various solvents (e.g., water, ethanol, methanol, DMSO, and relevant buffers). An excess amount of the compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Determination of pKa
Methodology: The acid dissociation constant (pKa) would be determined by potentiometric titration or UV-spectrophotometry.
-
Potentiometric Titration: A solution of deuterated Bictegravir of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously using a calibrated pH meter as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.
-
UV-Spectrophotometry: The UV-Vis spectrum of deuterated Bictegravir is recorded in a series of buffers with varying pH values. The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.
Stability-Indicating Assay
Methodology: A stability-indicating HPLC method would be developed and validated to quantify the degradation of deuterated Bictegravir under various stress conditions.
-
Forced Degradation Studies: Solutions of deuterated Bictegravir are subjected to stress conditions as per ICH guidelines, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic (e.g., exposure to UV light) stress.
-
HPLC Method: A reversed-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient is used to separate the parent drug from its degradation products.[8] Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.
-
Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the concentration of the drug and its degradation products.
Visualizations
Mechanism of Action of Bictegravir
Bictegravir inhibits the strand transfer step of HIV-1 integration. This process is crucial for the virus to insert its genetic material into the host cell's DNA.
Caption: Inhibition of HIV-1 Integrase by Bictegravir.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies as part of a stability-indicating assay.
Caption: Workflow for Forced Degradation Studies.
Conclusion
Deuteration of Bictegravir represents a strategic approach to potentially enhance its metabolic profile. While specific experimental data on the physical and chemical properties of deuterated Bictegravir are not yet available, they are predicted to be closely aligned with those of the parent compound. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of any deuterated analogue of Bictegravir, which will be essential for its further development and regulatory evaluation.
References
- 1. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bictegravir - Wikipedia [en.wikipedia.org]
- 3. WO2018005328A1 - Deuterated bictegravir - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. gilead.com [gilead.com]
- 6. Review of analytical methods for estimating bictegravir anti-HIV drug [wisdomlib.org]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Technical Guide to the Application of Bictegravir-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Bictegravir-d5 in the bioanalysis of the antiretroviral drug Bictegravir. As the pharmaceutical industry demands ever-increasing precision and accuracy in quantitative analysis, stable isotope-labeled internal standards, such as this compound, have become indispensable tools, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide will delve into the core principles of its application, present detailed experimental protocols, and provide quantitative data to illustrate its importance in generating reliable pharmacokinetic and therapeutic drug monitoring data.
The Core Purpose: Why Use a Deuterated Internal Standard?
In quantitative bioanalysis, the goal is to accurately measure the concentration of an analyte, such as Bictegravir, in a complex biological matrix like human plasma. However, the analytical process is fraught with potential sources of variability that can compromise the accuracy and precision of the results. These challenges include:
-
Sample Preparation Inconsistencies: Variations in the efficiency of extraction of the analyte from the biological matrix.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal.[3]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system over time.
To correct for these variables, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[2] The ideal internal standard behaves identically to the analyte throughout the entire analytical workflow.[4]
This is where stable isotope-labeled (SIL) internal standards, like this compound, excel. By replacing five hydrogen atoms with their heavier, stable isotope deuterium, this compound has nearly identical physicochemical properties to Bictegravir.[4][] This ensures that it experiences the same degree of extraction loss, matrix effects, and ionization variability as the analyte.[][7]
The mass spectrometer can differentiate between the analyte (Bictegravir) and the deuterated internal standard (this compound) due to the mass difference.[4] Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.[2] This ratio remains constant even if there are variations in the sample preparation or instrument response, leading to highly accurate and precise results.[][8] For this reason, deuterated compounds are considered the "gold standard" for internal standards in quantitative mass spectrometry.[1]
Experimental Workflow and Protocols
The following sections detail a typical experimental workflow and protocol for the quantification of Bictegravir in human plasma using this compound as an internal standard. This is a composite protocol based on methodologies described in the scientific literature.[9][10]
Experimental Workflow Overview
The general workflow for a bioanalytical method using a deuterated internal standard is a multi-step process designed to isolate and accurately measure the analyte of interest from a complex biological sample. The process begins with the addition of the internal standard to the sample, followed by separation of the analyte and internal standard from matrix components, and finally, detection and quantification by mass spectrometry.
Detailed Experimental Protocol
This protocol outlines a common method for the extraction and analysis of Bictegravir from human plasma.
Materials:
-
Human plasma samples
-
Bictegravir analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Bictegravir and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working solutions for calibration standards and quality controls by diluting the Bictegravir stock solution.
-
Prepare an internal standard working solution of this compound.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50-100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.[10]
-
Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each tube and vortex briefly.
-
Add a larger volume of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.[9][10]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column.[9][10]
-
The mobile phase typically consists of a gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.[10]
-
Detect the analytes using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Monitor the specific mass-to-charge (m/z) transitions for Bictegravir and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data and Method Performance
The following tables summarize key quantitative parameters for a typical LC-MS/MS method for the analysis of Bictegravir using this compound as an internal standard. The data is compiled from various published methods.[9][12][13]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bictegravir | 450.1 | 289.1 | Positive ESI |
| This compound | 455.1 (approx.) | 294.1 (approx.) | Positive ESI |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern.
Table 2: Chromatographic Conditions
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.15 - 0.5 mL/min[13] |
| Injection Volume | 5 - 10 µL |
| Run Time | < 5 minutes |
Table 3: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 2 - 20,000 ng/mL[9][13] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[9] |
| Precision (%CV) | < 15% (< 20% at LLOQ)[9] |
| Mean Extraction Recovery | > 90%[10] |
Conclusion
The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the accurate quantification of Bictegravir in biological matrices.[14][15] Its near-identical chemical behavior to the unlabeled analyte allows for the effective correction of analytical variability, thereby ensuring the generation of high-quality, reliable data.[] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for optimizing patient care in the treatment of HIV.[16] The detailed protocols and performance data presented in this guide underscore the robustness and reliability of methods employing stable isotope-labeled internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Bictegravir: A Technical Guide for Research Applications
Introduction
Bictegravir (B606109) (BIC) is a potent, second-generation integrase strand transfer inhibitor (INSTI) used in a fixed-dose combination for the treatment of HIV-1 infection.[1][2][3] As with any drug candidate progressing through development, understanding its absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profile is critical. Isotopic labeling is an indispensable tool in this process, providing researchers with the means to trace, quantify, and characterize the drug and its metabolites in complex biological systems. This technical guide provides an in-depth overview of the synthesis and application of isotopically labeled Bictegravir for research purposes, tailored for researchers, scientists, and drug development professionals.
Available Isotopes and Synthesis
The most common isotopes used for labeling Bictegravir are the radioisotope Carbon-14 (¹⁴C) for quantitative ADME studies and the stable isotope Deuterium (B1214612) (²H or D) for use as an internal standard in bioanalytical assays.
Carbon-14 (¹⁴C) Labeled Bictegravir
[¹⁴C]Bictegravir is essential for human ADME studies, allowing for precise mass balance determination and metabolite profiling. The synthesis is typically performed by specialized radiochemical companies.
-
Label Position : The ¹⁴C label is incorporated at the carbonyl group of the trifluorobenzyl acetamide (B32628) moiety of the molecule.[1]
-
Synthesis & Purity : Commercially synthesized [¹⁴C]Bictegravir has been reported with high purity and specific activity suitable for clinical studies.[1]
Deuterium (D) Labeled Bictegravir
Deuterated analogs of Bictegravir serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they have nearly identical chemical properties to the analyte but a different mass.
-
Synthesis Approach : Deuterium-modified Bictegravir can be synthesized using deuterated reagents and intermediates in a manner analogous to the established procedures for the unlabeled compound.[4] The synthesis allows for high levels of deuterium incorporation.[4]
| Parameter | [¹⁴C]Bictegravir | Deuterated Bictegravir |
| Isotope | Carbon-14 | Deuterium (²H) |
| Primary Use | ADME, Mass Balance, Metabolite Profiling | Internal Standard for Bioanalytical Assays |
| Label Position | Carbonyl group of the trifluorobenzyl acetamide moiety[1] | Various positions, introduced via deuterated reagents[4] |
| Reported Purity | Radiochemical Purity: ≥97.3%[1] | N/A (High purity is standard) |
| Specific Activity | ≥55.9 μCi/μmol[1] | N/A |
| Isotopic Enrichment | N/A | Can be ≥99%[4] |
| Table 1: Summary of Isotopically Labeled Bictegravir Specifications. |
Exemplary Synthesis Workflow for Deuterated Bictegravir
The following workflow illustrates a general synthetic strategy for producing deuterated Bictegravir analogs, based on methods described in patent literature.[4]
Caption: General workflow for the synthesis of deuterated Bictegravir.
Research Applications
Isotopically labeled Bictegravir is crucial for several key areas of drug development research.
ADME and Mass Balance Studies
Following the administration of a single oral dose of [¹⁴C]Bictegravir to healthy subjects, the total radioactivity recovered provides a definitive measure of the drug's mass balance.
-
Key Findings : In a human ADME study, the mean cumulative recovery of total radioactivity was 95.3% of the administered dose.[1] The primary route of excretion was feces, accounting for 60.3% of the dose, with 35.0% recovered in urine.[1] This indicates that Bictegravir is well-absorbed and extensively metabolized.
| Parameter | Percentage of Administered Dose |
| Total Recovery | 95.3%[1] |
| Recovery in Feces | 60.3%[1] |
| Recovery in Urine | 35.0%[1] |
| Unchanged Bictegravir in Urine | ~1.3%[1] |
| Table 2: Human Mass Balance Results Following a Single Oral Dose of [¹⁴C]Bictegravir. |
Metabolism and Metabolite Profiling
The use of ¹⁴C-labeling enables the detection and identification of all drug-related material, including metabolites, in biological matrices.
-
Metabolic Pathways : Bictegravir is primarily cleared through metabolism via two main pathways: oxidation, mediated by Cytochrome P450 3A4 (CYP3A4), and direct glucuronidation, mediated by UGT1A1.[5][6]
-
Major Metabolites : Unchanged Bictegravir was the most abundant component in circulation.[1] Key metabolites identified include M15 (a direct glucuronide conjugate) and M20 (a sulphate conjugate of hydroxylated Bictegravir).[1][7] In human urine, the glucuronide conjugate M15 was the major radioactive component, accounting for 21.4% of the administered dose.[7]
Caption: Primary metabolic pathways of Bictegravir.
Pharmacokinetic (PK) Analysis
While unlabeled drug is typically used for PK analysis, data from ¹⁴C studies contribute to the overall understanding of the drug's disposition. Stable isotope-labeled standards are critical for the accurate quantification of the unlabeled drug during these studies.
| PK Parameter | Value (Mean, %CV) |
| Cmax | 6.15 µg/mL (22.9%)[5] |
| Ctrough | 2.61 µg/mL (35.2%)[5] |
| AUCtau | 102 µg·h/mL (26.9%)[5] |
| Half-life (t1/2) | 17.3 hours[8] |
| Table 3: Key Pharmacokinetic Parameters of Bictegravir in HIV-Infected Adults. |
Internal Standard for Bioanalytical Assays
The use of a stable isotope-labeled (e.g., deuterated) internal standard (IS) is the gold standard for quantitative LC-MS/MS bioanalysis. The IS is added to samples at a known concentration at the beginning of sample preparation to correct for variability in extraction, matrix effects, and instrument response.
Caption: Workflow for bioanalysis using a labeled internal standard.
Detailed Experimental Protocols
Protocol: Human ADME Study with [¹⁴C]Bictegravir
This protocol provides a general outline for a human absorption, metabolism, and excretion study.
-
Subject Enrollment : Enroll healthy adult subjects who provide informed consent.
-
Dosing : Administer a single oral dose of Bictegravir containing a known amount of [¹⁴C]Bictegravir.[1][7]
-
Sample Collection :
-
Collect blood samples at predetermined time points to characterize the plasma concentration-time profiles of total radioactivity and unchanged Bictegravir.
-
Collect all urine and feces produced for an extended period (e.g., up to 144 hours or until radioactivity is negligible) to determine routes and rates of excretion.[1]
-
-
Sample Analysis :
-
Total Radioactivity : Measure total radioactivity in whole blood, plasma, urine, and homogenized feces using liquid scintillation counting.
-
Metabolite Profiling : Profile radioactive components in plasma, urine, and feces extracts using radio-HPLC.
-
Metabolite Identification : Characterize and identify the structure of metabolites using high-resolution LC-MS/MS.
-
-
Data Analysis :
-
Calculate the total recovery of the radioactive dose by summing the amounts recovered in urine and feces.
-
Determine the pharmacokinetic parameters for total radioactivity and unchanged Bictegravir.
-
Quantify the percentage of each metabolite relative to the total administered dose.
-
Protocol: Quantification of Bictegravir in Human Plasma by LC-MS/MS
This protocol describes a typical bioanalytical method for quantifying Bictegravir concentrations in plasma for pharmacokinetic studies.
-
Preparation of Standards :
-
Prepare a stock solution of Bictegravir and a deuterated Bictegravir internal standard (IS) in a suitable organic solvent (e.g., methanol).[9]
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Bictegravir.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation :
-
Aliquot 100 µL of plasma samples (calibrators, QCs, or unknown study samples) into a 96-well plate.
-
Add a fixed volume of the IS working solution to all wells.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).[1][10]
-
Vortex and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate for injection.
-
-
LC-MS/MS Analysis :
-
Inject the prepared samples into a UHPLC-MS/MS system.[10]
-
Perform chromatographic separation using a reversed-phase C18 column with a gradient mobile phase (e.g., water and acetonitrile (B52724) with 0.1% formic acid).[11]
-
Detect the analyte and IS using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[11]
-
| Parameter | Typical Condition |
| Sample Preparation | Protein Precipitation[1][10] |
| Chromatography | UHPLC, Reversed-Phase C18 Column[10][12] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid[11] |
| Detection | Triple Quadrupole Mass Spectrometer (MS/MS)[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| Quantification Range | e.g., 20 - 20,000 ng/mL[1] |
| Table 4: Summary of a Typical LC-MS/MS Method for Bictegravir Quantification. |
Conclusion
The isotopic labeling of Bictegravir with ¹⁴C and deuterium is fundamental to its development and regulatory approval. [¹⁴C]Bictegravir has been instrumental in elucidating the complete ADME profile and metabolic fate of the drug in humans. Deuterated Bictegravir is the cornerstone of robust and accurate bioanalytical methods required for pharmacokinetic and clinical studies. The data generated from these studies are critical for understanding the drug's efficacy, safety, and potential for drug-drug interactions, providing invaluable information for researchers and clinicians in the field of HIV treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bictegravir - Wikipedia [en.wikipedia.org]
- 4. WO2018005328A1 - Deuterated bictegravir - Google Patents [patents.google.com]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US20190224206A1 - Metabolites of bictegravir - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ijper.org [ijper.org]
- 10. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Simultaneous determination of Emtricitabine, Tenofovir Alafenamide, and Bictegravir Assay in Biktarvy combination [phenomenex.com]
Commercial Suppliers and Availability of Bictegravir-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers and availability of Bictegravir-d5, a deuterated stable isotope-labeled internal standard for the HIV-1 integrase inhibitor, Bictegravir (B606109). This document is intended for research, scientific, and drug development professionals who require a reliable source of this compound for bioanalytical method development, validation, and pharmacokinetic studies.
Introduction to this compound
This compound is a synthetic, non-radioactive, isotopically labeled version of Bictegravir where five hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight but with nearly identical chemical and physical properties to the parent drug.[1][2] This characteristic makes this compound an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical assays as it effectively compensates for variability in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and precision of the results.[1][5]
Commercial Availability
This compound is available from several commercial suppliers specializing in research chemicals and stable isotopes. The availability, purity, and formulation may vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Stock Status/Availability |
| MedChemExpress | This compound | HY-17605S | C₂₁H₁₃D₅F₃N₃O₅ | 454.41 | - | - | Inquire |
| Simson Pharma Limited | This compound | B1130012 | Not Available | 454.41 | - | - | Custom Synthesis |
| BOC Sciences | Bictegravir-[d5] | BLP-003457 | C₂₁H₁₃D₅F₃N₃O₅ | 454.41 | >98% | - | Inquire |
| Sussex Research Laboratories Inc. | This compound | SI020140 | C₂₁H₁₃D₅F₃N₃O₅ | 454.4 | >95% (HPLC) | >95% | Inquire |
| Pharmaffiliates | This compound | PA STI 088757 | C₂₁H₁₃D₅F₃N₃O₅ | 454.42 | - | - | Please enquire |
Note: The CAS number for unlabeled Bictegravir is 1611493-60-7. The CAS number for this compound is often not provided by suppliers.[2][5]
Experimental Protocol: Quantification of Bictegravir in Human Plasma using this compound Internal Standard by LC-MS/MS
The following is a representative experimental protocol for the quantification of Bictegravir in human plasma using this compound as an internal standard. This method is adapted from published bioanalytical procedures.[4][6]
1. Materials and Reagents:
-
Bictegravir analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Bictegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Bictegravir in an appropriate solvent (e.g., DMSO or methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.
-
Working Solutions: Prepare serial dilutions of the Bictegravir stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex EVO C18, 50 × 3.0 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like 0.1% formic acid. A typical isocratic mobile phase could be 80:20 acetonitrile:water with 0.1% formic acid.[6]
-
Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bictegravir: m/z 450.1 → 289.1[6]
-
This compound: The precursor ion will be approximately 5 Da higher than Bictegravir (e.g., m/z 455.1), and the product ion may be the same or shifted depending on the fragmentation pattern. The exact transition should be optimized.
-
-
5. Data Analysis:
-
Integrate the peak areas of the analyte (Bictegravir) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Bictegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for a bioanalytical assay using a deuterated internal standard and the logical relationship in the quantification process.
Caption: Bioanalytical workflow for Bictegravir quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bictegravir-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Bictegravir-d5, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. The information presented herein is essential for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, a reference standard for analytical method development, or in other research applications where a precise understanding of its identity, purity, and quality is paramount.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for a reference standard like this compound is a formal document that confirms the material's quality and purity, ensuring it is fit for its intended purpose. The following tables summarize the typical tests, specifications, and results presented in a comprehensive CoA for this compound.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification | Typical Result |
| Product Name | This compound | Conforms |
| Chemical Name | (2R,5S,13aR)-8-Hydroxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazepine-10-carboxamide-d5 | Conforms |
| Molecular Formula | C₂₁H₁₃D₅F₃N₃O₅ | Conforms |
| Molecular Weight | 454.41 g/mol | 454.4 g/mol |
| CAS Number | Not Assigned | Not Assigned |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in DMSO and Methanol (B129727) | Conforms |
Table 2: Identification and Characterization
| Test | Method | Specification | Typical Result |
| ¹H NMR Spectroscopy | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 455.2 ± 0.5 | 455.1 |
| Infrared Spectroscopy | ATR | Conforms to reference spectrum | Conforms |
| UV-Vis Spectroscopy | Methanol | λmax at approx. 260 nm | 261 nm |
Table 3: Purity and Impurity Profile
| Test | Method | Specification | Typical Result |
| Purity (by HPLC) | Reverse-Phase HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity (by MS) | High-Resolution Mass Spectrometry | ≥ 95% Deuterium (B1214612) Incorporation | 98.2% |
| Individual Impurity | HPLC | ≤ 0.5% | < 0.1% |
| Total Impurities | HPLC | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
| Sulphated Ash | USP <281> | ≤ 0.1% | < 0.1% |
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate assessment of this compound. The following sections outline the typical experimental protocols for the key analyses cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed to separate this compound from its potential impurities and degradation products, allowing for accurate quantification.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.
-
System Suitability: Perform replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Calculation: Purity is calculated by the area normalization method. The assay is determined by comparing the peak area of the sample to that of the reference standard.
Mass Spectrometry (MS) for Identification and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution measurements.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Infusion: The sample solution (in methanol) is directly infused into the mass spectrometer.
-
Data Analysis:
-
Identification: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (m/z ≈ 455.2).
-
Isotopic Purity: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the percentage of deuterium incorporation. The analysis focuses on the distribution of the deuterated species relative to any unlabeled Bictegravir (m/z ≈ 450.1).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of deuteration.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg/mL.
-
Experiment: Standard ¹H NMR experiment.
-
Data Analysis: The resulting spectrum is compared to the known spectrum of non-deuterated Bictegravir. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling. The remaining signals should be consistent with the non-deuterated parts of the molecule.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the quality control and certification of this compound.
Caption: Quality Control Workflow for this compound.
Caption: HPLC Purity and Assay Protocol Workflow.
This technical guide provides a foundational understanding of the quality assessment of this compound. For specific applications, it is always recommended to refer to the Certificate of Analysis provided by the supplier and to perform appropriate system suitability and validation tests within the user's own laboratory.
References
The Gold Standard: Understanding the Mechanism of Bictegravir-d5 in LC-MS for Precise Quantification
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Core of Bioanalytical Accuracy
In the landscape of antiretroviral therapy, the precise measurement of drug concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. For the integrase strand transfer inhibitor Bictegravir (B606109), this precision is achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique. The cornerstone of accurate and reliable quantification in these assays is the use of a stable isotopically labeled internal standard, most notably Bictegravir-d5. This technical guide elucidates the mechanism of this compound in LC-MS analysis, providing a comprehensive overview for scientists and researchers in the field.
The Fundamental Principle: Isotopic Dilution Mass Spectrometry
The use of this compound in the quantification of Bictegravir is a direct application of the isotopic dilution mass spectrometry principle. Deuterated internal standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are considered the "gold standard" in quantitative bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, Bictegravir.[1] They exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source.
However, due to the mass difference imparted by the deuterium atoms, this compound is distinguishable from Bictegravir by the mass spectrometer. This allows it to serve as a reliable internal reference to correct for variations that can occur during sample preparation, injection, and ionization.[1][2] Any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard, ensuring the ratio of their signals remains constant and directly proportional to the initial concentration of the analyte.
Experimental Workflow: From Sample to Signal
The journey from a biological sample to a quantifiable signal involves several critical steps. The following diagram illustrates a typical experimental workflow for the quantification of Bictegravir using this compound as an internal standard.
Detailed Experimental Protocols
A validated LC-MS/MS method for the quantification of Bictegravir in human plasma typically involves the following steps.
Sample Preparation
A common and efficient method for extracting Bictegravir from plasma is protein precipitation.[3][4]
-
Aliquoting: A small volume of plasma, often as little as 50 µL, is used for the analysis.[3][5]
-
Internal Standard Spiking: A known concentration of this compound in a solvent like acetonitrile (B52724) is added to the plasma sample.[3][4]
-
Protein Precipitation: A protein precipitating agent, typically acetonitrile, is added to the plasma sample containing the internal standard.[3][4] This denatures and precipitates the plasma proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Bictegravir and this compound is transferred to a clean tube.
-
Evaporation: The supernatant is often evaporated to dryness under a stream of nitrogen.[6]
-
Reconstitution: The dried residue is reconstituted in a solution that is compatible with the LC mobile phase, such as a mixture of water and methanol.[6]
Liquid Chromatography
Chromatographic separation is crucial to separate Bictegravir and this compound from other endogenous components in the sample matrix, thereby reducing matrix effects.
-
Column: A reverse-phase C18 column is commonly used for separation.[3][4]
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency.[3][7]
-
Elution: An isocratic or gradient elution can be employed to achieve optimal separation.[3][7] Due to their nearly identical chemical structures, Bictegravir and this compound co-elute from the LC column.
Mass Spectrometry
The eluted compounds are introduced into the mass spectrometer for detection and quantification. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for its high selectivity and sensitivity.[8]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions [M+H]+ of Bictegravir and this compound.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This involves selecting the protonated molecular ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific fragment ion in the third quadrupole (Q3).
Quantitative Data Summary
The following tables summarize key quantitative parameters from published LC-MS/MS methods for Bictegravir quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Bictegravir | 450.1 | 289.1 | [3][8] |
| This compound | 455.1 (calculated) | Specific to fragmentation | [4] |
Note: The exact m/z of the product ion for this compound will depend on the position of the deuterium labels and the fragmentation pathway. The precursor ion is expected to be +5 amu compared to Bictegravir.
| Parameter | Value | Reference(s) |
| Linearity Range | 1 - 10,000 ng/mL | [3] |
| 20 - 20,000 ng/mL | [4] | |
| Correlation Coefficient (r²) | ≥0.9991 | [3] |
| >0.994 | [4] | |
| Mean Extraction Recovery | ~98.64% | [3] |
| Inter-assay Precision (%CV) | ≤11.4% | [4] |
| Inter-assay Accuracy (%Bias) | ≤±8.5% | [4] |
The Logic of Quantification: A Signaling Pathway
The process of deriving the concentration of Bictegravir from the raw analytical data follows a clear logical path, which can be visualized as a signaling pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays is a robust and reliable method for the quantification of Bictegravir in biological matrices. Its near-identical chemical behavior to the unlabeled analyte ensures that it effectively compensates for analytical variability, leading to high accuracy and precision.[1][9] This in-depth understanding of the underlying mechanisms and experimental protocols is essential for researchers and scientists in the development and validation of bioanalytical methods, ultimately contributing to the successful clinical development and therapeutic monitoring of this important antiretroviral agent. The methods are validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA), ensuring their suitability for clinical and pharmacokinetic studies.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. texilajournal.com [texilajournal.com]
Preliminary studies involving Bictegravir-d5 for HIV research
An In-Depth Technical Guide on the Role of Bictegravir-d5 in HIV Research
Introduction
Bictegravir (BIC) is a potent, second-generation integrase strand transfer inhibitor (INSTI) that is a core component of combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] It exhibits a high barrier to resistance and a favorable safety profile.[1][3] In the landscape of HIV drug development and clinical pharmacology, the precise quantification of antiretroviral agents in biological matrices is paramount. This has led to the use of deuterated analogs, such as this compound, as internal standards in bioanalytical assays. This technical guide provides a comprehensive overview of the role of this compound in HIV research, contextualized by the pharmacological profile of Bictegravir. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.
Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[4][5] By inhibiting the strand transfer step of viral DNA integration into the host genome, Bictegravir effectively halts the viral life cycle.[4][6][7] It is often co-formulated with emtricitabine (B123318) (FTC) and tenofovir (B777) alafenamide (TAF), both of which are nucleoside reverse transcriptase inhibitors (NRTIs).[6][8]
In Vitro Antiviral Activity
Bictegravir has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and has shown efficacy against viral strains resistant to other classes of antiretrovirals.[1][9]
| Parameter | Value | Cell Line/Condition |
| IC50 (Strand Transfer Inhibition) | 7.5 ± 0.3 nM | Cell-free assay |
| EC50 (HIV-1 IIIB) | 2.4 ± 0.4 nM | MT-4 cells (human lymphoblastoid T-cell line) |
| EC50 Range | 1.5 to 2.4 nM | T-cell lines and primary human T lymphocytes |
| Protein-Adjusted EC95 | 361 nM (0.162 µg/mL) | Laboratory strains |
Table 1: Summary of in vitro antiviral activity of Bictegravir. Data compiled from multiple sources.[9][10][11]
Pharmacokinetic Properties
The pharmacokinetic profile of Bictegravir supports once-daily dosing.[5] It is primarily metabolized by CYP3A and UGT1A1 enzymes.[12]
| Parameter | Value (Mean, %CV) | Condition |
| Plasma Half-life (t1/2) | 17.3 h | Multiple dose administration in HIV+ adults |
| Cmax | 6.15 µg/mL (22.9%) | Multiple dose administration in HIV+ adults |
| Ctrough | 2.61 µg/mL (35.2%) | Multiple dose administration in HIV+ adults |
| AUC | 102 µg.h/mL (26.9%) | Multiple dose administration in HIV+ adults |
| Protein Binding | >99% | - |
Table 2: Key pharmacokinetic parameters of Bictegravir. Data from studies in HIV-infected adults.[12]
The Role of this compound in Bioanalysis
This compound is a stable isotope-labeled (SIL) version of Bictegravir, where five hydrogen atoms are replaced with deuterium. Its primary application in HIV research is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
The use of a SIL-IS is considered the gold standard in LC-MS bioanalysis. This is because this compound is chemically identical to Bictegravir, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[15] This co-elution and similar ionization response allow for the correction of variability that can occur during the analytical process, such as extraction losses and matrix effects, thereby ensuring high accuracy and precision in the quantification of Bictegravir in complex biological matrices like plasma, tissues, and cerebrospinal fluid.[16]
Experimental Protocols
Quantification of Bictegravir in Human Plasma using this compound
This section outlines a generalized protocol based on established methodologies for the quantification of Bictegravir in human plasma.[13][14]
Objective: To accurately measure the concentration of Bictegravir in plasma samples.
Materials:
-
Blank human plasma
-
Bictegravir analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, LC-MS grade
-
UHPLC-MS/MS system
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Bictegravir and this compound in an appropriate solvent (e.g., DMSO or MeOH).[13]
-
Create a series of calibration standards by spiking blank plasma with known concentrations of Bictegravir.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add 200 µL of ACN containing a fixed concentration of this compound (the internal standard).[13]
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B). The gradient is optimized to ensure separation of Bictegravir from other matrix components.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Bictegravir and this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Bictegravir to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Bictegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Antiviral Activity Assay
This protocol describes a general method to determine the in vitro efficacy of an antiretroviral agent like Bictegravir. Accurate quantification of the compound in these assays, which can be verified using methods employing this compound, is crucial for reliable results.
Objective: To determine the 50% effective concentration (EC50) of Bictegravir against HIV-1.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Bictegravir
-
Viral p24 antigen ELISA kit or a luciferase reporter system
Methodology:
-
Cell Plating: Plate MT-4 cells in a 96-well plate at a predetermined density.
-
Compound Addition: Prepare serial dilutions of Bictegravir and add them to the wells. Include wells with no drug as a positive control for viral replication and wells with uninfected cells as a negative control.
-
Viral Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication in the cell culture supernatant. This is commonly done by quantifying the HIV-1 p24 capsid protein using an ELISA.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of Bictegravir compared to the no-drug control.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
References
- 1. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bictegravir/emtricitabine/tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 9. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 11. Pharmacokinetics and Safety of Bictegravir in Pregnant and Postpartum Persons With HIV and Their Infants [escholarship.org]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijper.org [ijper.org]
Methodological & Application
Application Note: Quantitative Analysis of Bictegravir in Human Plasma using Bictegravir-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Bictegravir (B606109) (BIC) in human plasma samples using a stable isotope-labeled internal standard, Bictegravir-d5 (BIC-d5), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The quantification of Bictegravir in human plasma is achieved through a robust and sensitive LC-MS/MS method. The methodology relies on the principle of stable isotope dilution, where a known concentration of a deuterated internal standard (this compound) is added to the plasma samples. This internal standard behaves nearly identically to the analyte (Bictegravir) during sample extraction, chromatography, and ionization, thereby correcting for variations in sample processing and matrix effects.
Sample preparation involves a straightforward protein precipitation step to remove macromolecules from the plasma. The resulting supernatant is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Analytes and Standards:
-
Bictegravir (BIC) reference standard (≥99% purity).
-
This compound (BIC-d5) internal standard (IS).
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade).
-
Methanol (B129727) (HPLC or LC-MS grade).
-
Formic acid (LC-MS grade).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Ultrapure water (18.2 MΩ·cm).
-
-
Biological Matrix:
-
Drug-free, K2 EDTA human plasma.
-
-
Major Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance.
-
Centrifuge (capable of >10,000 x g).
-
Vortex mixer.
-
Calibrated pipettes.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 methanol:water mixture.[3]
-
-
Working Internal Standard (IS) Solution:
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the BIC intermediate stock solution.
-
Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards. A typical calibration range for Bictegravir is 20.0 to 20,000 ng/mL.[2][3]
-
Independently prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 60.0 ng/mL, 800 ng/mL, and 16,000 ng/mL).[2]
-
Sample Preparation from Human Plasma
The protein precipitation method is recommended for its simplicity and efficiency.[1][3][4][5]
-
Aliquot Sample: Pipette 30 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[1][2]
-
Add Internal Standard: Add 270 µL of the working IS solution (e.g., 150 ng/mL BIC-d5 in methanol) to each tube.[1][2] The large volume of organic solvent acts as the precipitating agent.
-
Vortex: Vortex the samples thoroughly for approximately 1-2 minutes to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g or greater) for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer Supernatant: Carefully transfer the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.[1][2]
LC-MS/MS Analytical Method
The following are typical starting conditions and can be optimized as needed.
-
Liquid Chromatography (LC) Conditions:
-
Column: Waters Atlantis T3 C18 (50x2.1mm, 3µm particle size) or equivalent reverse-phase column.[2][3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2-10 µL.[2]
-
Gradient Program:
-
Start at 40% B, hold for 0.25 min.
-
Increase to 90% B over 1.25 min.
-
Hold at 90% B for 0.5 min.
-
Return to 40% B and re-equilibrate for 1 min.
-
-
Retention Time: The expected retention time for Bictegravir and this compound is approximately 1.12 minutes under these conditions.[1][2]
-
-
Mass Spectrometry (MS) Conditions:
Data Presentation: Quantitative Summary
The following table summarizes typical validation parameters for the quantification of Bictegravir in human plasma, as reported in the literature.
| Parameter | Result | Source(s) |
| Linearity Range | 1 - 10,000 ng/mL | [5] |
| 20.0 - 20,000 ng/mL | [2][3] | |
| 30 - 9,000 ng/mL | [4] | |
| Correlation Coefficient (R²) | >0.994 | [2][3] |
| ≥0.9991 | [5] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |
| 20 ng/mL | [2][3] | |
| Inter-Assay Accuracy (%Bias) | ≤ ±8.5% | [2][3] |
| 95.07 - 104.70% | [5] | |
| Inter-Assay Precision (%CV) | ≤ 11.4% | [2][3] |
| 0.05 - 4.57% | [5] | |
| Mean Extraction Recovery | 98.64% | [5] |
Visualization
The following diagram illustrates the general experimental workflow for the analysis of Bictegravir in human plasma samples.
Caption: Workflow for Bictegravir analysis in human plasma.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Notes and Protocols for Bictegravir Bioanalysis Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Bictegravir (B606109) in human plasma using a deuterated internal standard. The primary and most widely validated technique, protein precipitation, is described in detail, offering a robust and efficient method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Bictegravir (BIC) is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Accurate quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Bictegravir-d5, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][2]
Protein precipitation is a straightforward, rapid, and cost-effective sample preparation technique that has been successfully applied to the analysis of Bictegravir in human plasma.[1][3][4] This method involves the addition of an organic solvent, typically acetonitrile (B52724), to a plasma sample to denature and precipitate plasma proteins. Following centrifugation, the clear supernatant containing the analyte and internal standard is directly injected into the LC-MS/MS system for analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the protein precipitation method for Bictegravir analysis from published literature.
Table 1: Method Validation Parameters for Bictegravir Analysis using Protein Precipitation
| Parameter | Result | Reference |
| Linearity Range | 2.0 - 20,000 ng/mL | [1] |
| Inter-assay %Bias | ≤ ± 8.5% | [1] |
| Inter-assay %CV | ≤ 11.4% | [1] |
| Correlation Coefficient (r²) | > 0.994 | [1] |
Table 2: Extraction Recovery and Matrix Effect for Bictegravir
| Quality Control Level | Mean Extraction Recovery (%) | Normalized-Matrix Factor Range (%) | Reference |
| Low | 80.40 | 97.4 - 102.5 | [5][6] |
| Medium | 88.28 | 97.4 - 102.5 | [5][6] |
| High | 75.00 | 97.4 - 102.5 | [5][6] |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Bictegravir Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Bictegravir reference standard.
-
Dissolve in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.
-
Store at 2-8°C.
b. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at 2-8°C.
c. Bictegravir Working Solutions for Calibration Curve and Quality Controls:
-
Prepare a series of working solutions by serially diluting the Bictegravir stock solution with a 50:50 methanol:water mixture to achieve the desired concentrations for the calibration curve and quality control samples.
d. This compound (Internal Standard) Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 µg/mL.[5] The optimal concentration of the internal standard should be determined during method development.
Protein Precipitation Protocol for Plasma Samples
This protocol is a widely accepted method for the extraction of Bictegravir from human plasma.[4][5][6]
a. Sample Thawing:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
b. Aliquoting:
-
Into a clean polypropylene (B1209903) tube, pipette 200 µL of the plasma sample.[5]
c. Addition of Internal Standard:
-
Add 50 µL of the this compound internal standard working solution to the plasma sample.[5]
-
Vortex briefly to mix.
d. Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile to the plasma and internal standard mixture.[5]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
e. Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
f. Supernatant Transfer:
-
Carefully collect 0.8 mL of the clear supernatant without disturbing the protein pellet.[5]
-
Transfer the supernatant to a clean autosampler vial.
g. LC-MS/MS Analysis:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
Alternative Sample Preparation Techniques
While protein precipitation is the most commonly reported method for Bictegravir analysis, other techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable alternatives for bioanalytical sample preparation and may offer cleaner extracts.
a. Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. An organic solvent is added to the aqueous biological sample, and after mixing and phase separation, the analyte partitions into the organic phase, leaving interfering substances in the aqueous phase. While a specific LLE protocol for Bictegravir is not widely published, a general workflow would involve:
-
Addition of the internal standard to the plasma sample.
-
Addition of a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortexing to facilitate extraction.
-
Centrifugation to separate the aqueous and organic layers.
-
Evaporation of the organic layer to dryness.
-
Reconstitution of the residue in the mobile phase for LC-MS/MS analysis.
b. Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte from the liquid sample matrix. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. This technique can provide a cleaner sample extract compared to protein precipitation. A general SPE workflow includes:
-
Conditioning the SPE cartridge with an organic solvent followed by an aqueous solution.
-
Loading the pre-treated plasma sample (to which the internal standard has been added).
-
Washing the cartridge to remove matrix interferences.
-
Eluting the analyte and internal standard with a suitable elution solvent.
-
Evaporating the eluate and reconstituting the residue in the mobile phase.
Visualizations
Caption: Protein Precipitation Workflow for Bictegravir Analysis.
Caption: General Liquid-Liquid Extraction (LLE) Workflow.
Caption: General Solid-Phase Extraction (SPE) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bictegravir in Cerebrospinal Fluid by UHPLC-MS/MS
Introduction
Bictegravir (B606109) (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] As part of the central nervous system (CNS), the cerebrospinal fluid (CSF) is a critical compartment for assessing the penetration and efficacy of antiretroviral drugs. Monitoring bictegravir concentrations in CSF is essential for pharmacokinetic and pharmacodynamic studies, particularly in the context of CNS HIV reservoirs. This application note describes a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and accurate quantification of total and unbound bictegravir in human CSF using a stable isotope-labeled internal standard, Bictegravir-d5.
Principle
This method involves the extraction of bictegravir and the internal standard (this compound) from human CSF by protein precipitation. For the determination of unbound bictegravir, an ultrafiltration step is performed prior to extraction. The extracted samples are then analyzed by UHPLC-MS/MS in positive ion electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of bictegravir to its deuterated internal standard.
Materials and Reagents
-
Bictegravir reference standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Blank human cerebrospinal fluid
Equipment
-
UHPLC system (e.g., Waters Acquity UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Ultrafiltration devices (e.g., Centrifree® devices)
-
Calibrated pipettes and sterile, non-pyrogenic polypropylene (B1209903) tubes
Experimental Protocols
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions: Prepare individual stock solutions of bictegravir and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bictegravir stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.
Sample Preparation
The following diagram illustrates the workflow for sample preparation:
For Total Bictegravir:
-
Pipette 50 µL of CSF sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
For Unbound Bictegravir:
-
Perform an ultrafiltration step on the CSF samples according to the device manufacturer's instructions.
-
Follow the same protein precipitation procedure as for total bictegravir, using 50 µL of the resulting ultrafiltrate.
UHPLC-MS/MS Analysis
The analytical method is based on a validated procedure for bictegravir in CSF.[1]
UHPLC Conditions:
| Parameter | Value |
| Column | Acquity® UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Isocratic: 20:80 (v/v) water with 0.1% formic acid / acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| MRM Transitions | See Table 1 |
Table 1. Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bictegravir | 450.2 | 289.2 / 145.4 |
| This compound | 455.2 (projected) | 289.2 (projected) |
Note: The MRM transitions for this compound are projected and should be optimized empirically. A similar internal standard, Bictegravir-¹⁵N d₂, utilizes the transition 453.2→289.2.[1]
Method Validation Summary
The method was validated based on established guidelines for bioanalytical method validation. The following tables summarize the performance characteristics.
Table 2. Calibration Curve for Bictegravir in CSF
| Parameter | Result |
| Linearity Range | 0.107 - 26.75 µg/L |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | >0.99 |
Table 3. Accuracy and Precision
| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.107 | ≤15% | ≤15% | ±15% |
| Low QC | ~0.3 | ≤15% | ≤15% | ±15% |
| Mid QC | ~10 | ≤15% | ≤15% | ±15% |
| High QC | ~20 | ≤15% | ≤15% | ±15% |
Data presented are representative based on published validation data for a similar assay.[1]
Table 4. Recovery and Matrix Effect
| Parameter | Result |
| Mean Extraction Recovery | 99.8 - 105.1% |
| Normalized Matrix Factor | 97.4 - 102.5% |
Application to Clinical Samples
This method has been successfully applied to determine bictegravir concentrations in CSF from HIV-1-infected patients. In one study, the median unbound bictegravir concentration in CSF was found to be 4.4 ng/mL (range: 1.6-9.6 ng/mL).[2][3][4] Another study reported a linearity range for total and unbound bictegravir in CSF of 0.107-26.75 µg/L.[1]
The following diagram illustrates the logical relationship in pharmacokinetic studies using this method:
Conclusion
The described UHPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of total and unbound bictegravir in cerebrospinal fluid. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note provides the necessary protocols and performance characteristics to implement this method in a research or clinical laboratory setting for pharmacokinetic studies and therapeutic drug monitoring of bictegravir in the CNS.
References
- 1. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid exposure to bictegravir/emtricitabine/tenofovir in HIV-1-infected patients with CNS impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eatg.org [eatg.org]
- 4. researchgate.net [researchgate.net]
Application Note: Ultra-High Performance Liquid Chromatography (UHPLC) Methods for the Quantification of Bictegravir-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bictegravir (B606109) is a potent, second-generation integrase strand transfer inhibitor (INSTI) utilized in the treatment of HIV-1 infection.[1] For pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Bictegravir-d5, is crucial for accurate and precise quantification of Bictegravir in biological matrices. This application note details a sensitive and robust UHPLC-tandem mass spectrometry (MS/MS) method for the analysis of this compound. The methodologies provided are based on established protocols for Bictegravir analysis and are adaptable for various research applications.[2][3][4][5]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Bictegravir and its internal standard from plasma samples.[3][4][5][6]
Materials:
-
Human plasma samples
-
This compound working solution
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50-200 µL of human plasma into a microcentrifuge tube.[2][4][5]
-
Add the internal standard solution (this compound).
-
Add 3 volumes of ice-cold acetonitrile to the plasma sample (e.g., 300 µL of ACN for 100 µL of plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-45°C.[7]
-
Reconstitute the dried extract in 100-150 µL of the mobile phase.[7]
-
Vortex briefly and transfer to UHPLC autosampler vials for analysis.[7]
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system (e.g., Waters Acquity UPLC I-Class)[7]
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP® 5500, Waters Acquity TQD)[8]
Chromatographic Conditions:
The following table summarizes typical UHPLC conditions for the analysis of Bictegravir, which can be directly applied to this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| UHPLC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[9] | Kinetex EVO C18, 50 x 3.0 mm, 5 µm[4][5] | Zorbax XDB C18, 2.1 x 50 mm, 5 µm[2] |
| Mobile Phase A | 0.1% Formic acid in Water[3][4][5] | 10 mM Phosphate buffer (pH 3.0)[9] | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[3][4][5] | Acetonitrile[9] | Acetonitrile[2] |
| Gradient/Isocratic | Isocratic (e.g., 80% B)[3][4][5] | Isocratic (40% B)[9] | Isocratic (70% B)[2] |
| Flow Rate | 0.3 mL/min[9] | 0.8 mL/min[10] | 0.15 mL/min[2] |
| Column Temperature | 40°C | 25°C | Ambient |
| Injection Volume | 5-10 µL[7] | 20 µL[11] | 7.5 µL[7] |
| Run Time | ~3.0 min[2][6] | ~4.0 min[9] | ~3.0 min[2] |
Mass Spectrometry Conditions:
Detection is typically performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).
| Parameter | Bictegravir | This compound (Internal Standard) |
| Ionization Mode | ESI Positive[2][3][6] | ESI Positive |
| Precursor Ion (m/z) | 450.1[2][4][5][6] | ~455.1 (exact mass will depend on labeling pattern) |
| Product Ion (m/z) | 289.1 / 145.4[2][3][6] | ~289.1 / ~145.4 (fragments are often identical to the unlabeled compound) |
| Collision Energy | Analyte-dependent optimization required | Analyte-dependent optimization required |
| Declustering Potential | Analyte-dependent optimization required | Analyte-dependent optimization required |
Data Presentation
The following tables summarize key quantitative parameters from various validated methods for Bictegravir, which are directly relevant for establishing a method for this compound.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Bictegravir | Human Plasma | 2 - 500 | >0.99 | [2][6] |
| Bictegravir | Human Plasma | 1 - 10,000 | ≥0.9991 | [4][5] |
| Bictegravir | Human Plasma | 20 - 20,000 | Not Specified | [12] |
| Bictegravir | Human Plasma & CSF | 10.7 - 8560 (µg/L) | Not Specified | [3] |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Levels (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Bictegravir | Human Plasma | 3.7, 250, 400 | Not Specified | Not Specified | [2] |
| Bictegravir | Human Plasma | LLOQ, Low, Mid, High | 95.07 - 104.70 | 0.05 - 4.57 | [4][5] |
| Bictegravir | Human Plasma | 60, 800, 16,000 | Within ±15% | <15% | [12] |
| Bictegravir | Human Plasma & CSF | Various | ≤13.8% | ≤14.4% | [3] |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Bictegravir | Human Plasma | Protein Precipitation | Reproducible | [2][6] |
| Bictegravir | Human Plasma | Protein Precipitation | 98.64 | [4][5] |
| Bictegravir | Human Plasma & CSF | Protein Precipitation | 99.8 - 105.1 | [3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Logical Relationship for Method Development
Caption: Method development and application logic.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijper.org [ijper.org]
- 3. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Preparation of Bictegravir-d5 Internal Standard Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate preparation of Bictegravir-d5 internal standard stock and working solutions for use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component for robust and reliable bioanalytical methods.[1][2] Deuterated internal standards are chemically almost identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis, which leads to improved accuracy and precision of the quantitative data.[1][3]
Data Presentation
The following tables summarize the typical concentrations used for the preparation of Bictegravir and this compound solutions in bioanalytical methods. These values are provided as a guide and may require optimization for specific assays.
Table 1: Typical Concentrations for this compound Internal Standard Solutions
| Solution Type | Solvent | Concentration | Reference |
| Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | 1 mg/mL | [4] |
| Working Solution | Acetonitrile (B52724) | 40 ng/mL | [4] |
| Working Solution | Methanol (B129727)/Water (50:50, v/v) | 1 µg/mL | [5] |
Table 2: Example Concentration Ranges for Bictegravir Calibration and Quality Control (QC) Samples
| Sample Type | Matrix | Concentration Range | Reference |
| Calibration Standards | Human Plasma | 0.05 - 50 ng/mL | [4] |
| Calibration Standards | Human Plasma | 2 - 500 ng/mL | [5] |
| Quality Control (QC) Samples | Human Tissue | 0.05, 0.15, 15, 40 ng/mL | [4] |
| Quality Control (QC) Samples | Human Plasma | 3.7, 250, 400 ng/mL | [5] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound internal standard stock and working solutions.
Materials and Reagents
-
This compound reference standard
-
High-purity solvents (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile, Methanol, Water - LC-MS grade)
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
Cryo-storage vials
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh a sufficient amount of this compound reference standard.
-
Dissolution: Transfer the weighed standard into a clean, calibrated volumetric flask.
-
Solvent Addition: Add a portion of the selected solvent (e.g., DMSO) to dissolve the standard.[4] Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryo-storage vials. Store the stock solutions at -80°C until use.[4]
Protocol for Preparation of this compound Working Solution (e.g., 40 ng/mL)
-
Thawing: Allow the this compound stock solution to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution using the appropriate solvent (e.g., acetonitrile or a mixture of methanol and water) to achieve the desired final concentration.[4][5] For example, to prepare a 40 ng/mL working solution from a 1 mg/mL stock solution, a multi-step dilution is recommended for accuracy.
-
Homogenization: Thoroughly mix the solution after each dilution step.
-
Storage: The prepared working solutions should be stored under appropriate conditions. For short-term use, refrigeration at 2-8°C may be suitable, while for longer-term storage, -20°C or -80°C is recommended.[4] It is crucial to perform stability studies to determine the appropriate storage duration and conditions for your specific assay.[6]
Visualizations
The following diagrams illustrate the key workflows in the preparation of this compound internal standard solutions.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Workflow for this compound Working Solution Preparation.
Caption: General Workflow for Sample Analysis Using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation and Quantification of Bictegravir and its Deuterated Internal Standard, Bictegravir-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the antiretroviral drug Bictegravir (BIC) and its stable isotopically labeled internal standard, Bictegravir-d5 (BIC-d5). The described Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical assays in drug development. The protocol outlines sample preparation, detailed chromatographic conditions, and mass spectrometric parameters, ensuring high selectivity, accuracy, and precision.
Introduction
Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Bictegravir in biological matrices is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the chromatographic separation of Bictegravir and this compound.
Experimental Protocols
Materials and Reagents
-
Bictegravir and this compound reference standards
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (for validation)
Instrumentation
A UHPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
-
UHPLC System: Agilent 1290 Infinity II UPLC or equivalent[1]
-
Mass Spectrometer: AB Sciex API-5000 triple quadrupole mass spectrometer or equivalent[2]
-
Analytical Column: Waters Atlantis T3 C18 (50 × 2.1 mm, 3 µm particle size) or equivalent[2]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Bictegravir from plasma samples.[2]
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add a precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the UHPLC-MS/MS system.
Chromatographic Conditions
The following chromatographic conditions have been shown to provide effective separation of Bictegravir and its internal standard.
| Parameter | Condition |
| Analytical Column | Waters Atlantis T3 C18 (50 × 2.1 mm, 3 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[3][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.300 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[5] |
| Total Run Time | Approximately 3-8 minutes[3][6][7] |
Gradient Elution Program:
A gradient elution is typically used to achieve optimal separation and peak shape. An example of a suitable gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 3% |
| 1.0 - 1.5 | Ramp to 20% |
| 1.5 - 4.0 | Ramp to 85% |
| 4.0 - 6.5 | Ramp to 100% |
| 6.5 - 8.5 | Return to 3% (equilibration) |
This gradient is adapted from a similar UHPLC-MS/MS method for antiretrovirals and may require optimization for specific instrumentation.[3]
Mass Spectrometric Detection
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[2] The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bictegravir (BIC) | 450.1 | 289.1[6][8] |
| This compound (BIC-d5) | Calculated based on deuteration pattern | Specific product ion |
Note: The specific m/z for this compound will depend on the location of the deuterium (B1214612) atoms. This information should be obtained from the certificate of analysis for the internal standard.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on published literature.
Table 1: Linearity and Range
| Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
| Bictegravir | 20.0 - 20,000 ng/mL | > 0.994 | [2] |
| Bictegravir | 2 - 500 ng/mL | Not specified | [6][8] |
| Bictegravir | 0.5 - 20.0 µg/mL | Not specified | [9] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Bictegravir | Low, Medium, High QC | ≤ 11.4% | ≤ 11.4% | ≤ ± 8.5% | [2] |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of Bictegravir.
Conclusion
The described UHPLC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of Bictegravir and its deuterated internal standard, this compound. The protocol is characterized by its simple sample preparation, rapid chromatographic separation, and high selectivity and sensitivity. This method is well-suited for a variety of applications in clinical and pharmaceutical research, ensuring accurate and precise results for the analysis of Bictegravir. The method has been validated according to FDA guidelines, demonstrating its robustness for bioanalytical applications.[2]
References
- 1. impactfactor.org [impactfactor.org]
- 2. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a High-Performance Liquid Chromatog...: Ingenta Connect [ingentaconnect.com]
- 6. ijper.org [ijper.org]
- 7. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. Simultaneous Quantification of Bictegravir and Emtricitabine Using a Simple and Economical Liquid Chromatography-Ultraviolet Method for Therapeutic Drug Monitoring in Patients with Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Drug Concentration Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for three common techniques used to measure intracellular drug concentrations: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Fluorescence Microscopy, and Flow Cytometry. Understanding the concentration of a drug within its target cells is crucial for evaluating its efficacy, understanding mechanisms of action, and investigating drug resistance.
Introduction
The therapeutic effect of a drug is often directly related to its concentration at the site of action, which for many drugs is within the cell. Measuring intracellular drug concentration provides invaluable data for pharmacokinetic and pharmacodynamic (PK/PD) modeling, helping to predict a drug's efficacy and potential toxicity. The choice of method for these measurements depends on the specific research question, the properties of the drug molecule, and the available instrumentation.
-
LC-MS/MS offers high sensitivity and specificity for quantitative analysis of unlabeled drugs and their metabolites.
-
Fluorescence Microscopy provides spatial resolution, allowing for the visualization of drug distribution within subcellular compartments.
-
Flow Cytometry enables high-throughput analysis of drug uptake in large cell populations, providing statistical power and the ability to identify subpopulations of cells with different uptake characteristics.
Data Presentation: Comparative Analysis
The following tables summarize representative quantitative data obtained from studies utilizing these three techniques to measure intracellular drug concentrations.
Table 1: Quantitative Intracellular Drug Concentration Data from LC-MS/MS Studies
| Cell Line | Drug | Extracellular Concentration (µM) | Intracellular Concentration (µM) | Fold Accumulation (Intracellular/Extracellular) | Reference |
| HEK-OCT1 | Metformin | 5 | 268 ± 11.0 | 53.6 | [1] |
| HEK-EV | Metformin | 5 | 26.4 ± 7.8 | 5.28 | [1] |
| MCF-7 | Doxorubicin | 20 | 1.5 (after 8h) | 0.075 | [2] |
| MDA-MB-231 | Doxorubicin | 20 | 2.5 (after 8h) | 0.125 | [2] |
Table 2: Quantitative Intracellular Drug Concentration Data from Fluorescence Microscopy Studies
| Cell Line | Drug | Extracellular Concentration (µM) | Analysis Method | Key Finding | Reference |
| MCF-7 | Paclitaxel | 10 | Confocal Raman Microscopy | Intracellular concentration increased from 0.51 µM at 3h to 3.78 µM at 9h. | [3] |
| FaDu | SYTOX Green | 1 - 20 | Confocal Fluorescence Microscopy | Fluorescence rate constant increased linearly with concentration. | [3] |
| NCI/ADR-RES | Paclitaxel-FL | 0.0015 | Fluorescence Microscopy | 2-fold increase in intracellular fluorescence with P-gp inhibitor. | [4] |
Table 3: Quantitative Intracellular Drug Concentration Data from Flow Cytometry Studies
| Cell Line | Drug/Nanoparticle | Treatment | Analysis Metric | Key Finding | Reference |
| MCF-7 | Doxorubicin | 10 µM Doxorubicin | Mean Fluorescence Intensity (MFI) | MFI of 450 in control cells vs. 45 in resistant cells. | [5] |
| A549 | PS-COOH Nanoparticles (40 nm) | 25 µg/ml for 24h | Mean Cell Fluorescence Intensity | Synchronized cells showed higher nanoparticle accumulation. | [6] |
| A549 | Fluorescent Silica Nanoparticles | N/A | Molecules of Equivalent Soluble Fluorophore (MESF) | Provides a standardized unit for comparing uptake across experiments. | [7] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for quantifying the absolute concentration of a drug and its metabolites within a cell lysate.[8]
References
- 1. High-throughput approach to measure number of nanoparticles associated with cells: size dependence and kinetic parameters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00589A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The effect of sedimentation and diffusion on cellular uptake of gold nanoparticles [researchrepository.ucd.ie]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Use of Bictegravir-d5 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the deuterated internal standard, Bictegravir-d5, in drug-drug interaction (DDI) studies of Bictegravir. Detailed protocols for bioanalytical methods and considerations for designing and interpreting DDI studies are outlined to support research and development in this area.
Introduction
Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Understanding its potential for drug-drug interactions is critical for ensuring patient safety and therapeutic efficacy. Bictegravir is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A1 (UGT1A1) enzymes.[1][2][3] Co-administration with drugs that induce or inhibit these pathways can significantly alter Bictegravir plasma concentrations, potentially leading to loss of efficacy or adverse effects.
Stable isotope-labeled internal standards, such as this compound, are essential for the accurate quantification of Bictegravir in biological matrices during pharmacokinetic and DDI studies. The use of a deuterated analog as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis minimizes variability due to sample preparation and matrix effects, ensuring high precision and accuracy of the results.
Bioanalytical Method Using this compound
Accurate measurement of Bictegravir concentrations in plasma is fundamental to DDI studies. LC-MS/MS is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard like this compound is a critical component of a robust and validated method.
Protocol: Quantification of Bictegravir in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the quantification of Bictegravir in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Bictegravir analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Bictegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Bictegravir in an appropriate solvent (e.g., methanol or DMSO).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent.
-
Working Solutions: Prepare serial dilutions of the Bictegravir stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown study sample) into a microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate Bictegravir from endogenous plasma components.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for Bictegravir and this compound.
-
This compound: The exact transition will depend on the position of the deuterium (B1214612) labels, but it will be a mass shift of +5 from the parent and/or fragment ion of Bictegravir.
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis:
-
Quantify Bictegravir in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
The calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.
Drug-Drug Interaction Studies: Experimental Design and Protocols
The following sections outline the design and protocols for in vitro and in vivo studies to evaluate the DDI potential of Bictegravir.
In Vitro DDI Studies
In vitro studies are crucial for identifying the potential of a new drug to be a substrate, inhibitor, or inducer of metabolic enzymes and transporters.
Protocol: Evaluation of Bictegravir as a Substrate of CYP3A4 and UGT1A1
-
System: Human liver microsomes (HLM) or recombinant human enzymes (CYP3A4 and UGT1A1).
-
Incubation:
-
Prepare an incubation mixture containing HLM or recombinant enzymes, a buffer system (e.g., potassium phosphate (B84403) buffer), and a cofactor regenerating system (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding Bictegravir at various concentrations.
-
-
Inhibitor/Inducer Screening:
-
To confirm the role of specific enzymes, incubate Bictegravir with and without known potent inhibitors of CYP3A4 (e.g., ketoconazole) and UGT1A1 (e.g., atazanavir).
-
-
Sample Analysis:
-
At various time points, stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard, this compound.
-
Process the samples as described in the bioanalytical protocol.
-
Analyze the samples using LC-MS/MS to determine the rate of Bictegravir metabolism.
-
-
Data Analysis:
-
Calculate the rate of disappearance of Bictegravir over time. A significant decrease in the metabolic rate in the presence of a specific inhibitor confirms the involvement of that enzyme.
-
In Vivo Clinical DDI Studies
Clinical DDI studies in healthy volunteers are essential to confirm the clinical relevance of in vitro findings.
Protocol: Clinical DDI Study of Bictegravir with a Strong CYP3A4 and UGT1A1 Inducer (e.g., Rifampin)
-
Study Design: This is typically an open-label, fixed-sequence study in healthy adult volunteers.
-
Treatment Periods:
-
Period 1 (Reference): Administer a single dose or multiple doses of Bictegravir alone to establish its baseline pharmacokinetic profile.
-
Washout Period: A sufficient washout period to ensure complete elimination of Bictegravir.
-
Period 2 (Inducer Treatment): Administer the inducer (e.g., Rifampin 600 mg once daily) for a sufficient duration to achieve maximal induction.
-
Period 3 (Co-administration): Co-administer Bictegravir with the inducer.
-
-
Pharmacokinetic Sampling:
-
In each treatment period involving Bictegravir, collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for Bictegravir concentrations using the validated LC-MS/MS method with this compound as the internal standard.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and C_trough (Trough Concentration) for Bictegravir with and without the co-administered drug.
-
Determine the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for these parameters to assess the magnitude of the interaction.
-
Quantitative Data from DDI Studies
The following tables summarize the pharmacokinetic parameters of Bictegravir when co-administered with known inhibitors and inducers of its metabolic pathways.
Table 1: Pharmacokinetic Interactions of Bictegravir with Inhibitors
| Co-administered Drug | Mechanism of Interaction | Bictegravir AUC Ratio (90% CI) | Bictegravir Cmax Ratio (90% CI) | Bictegravir Ctrough Ratio (90% CI) | Reference |
| Voriconazole | Strong CYP3A4 inhibitor | 1.61 (1.46 - 1.77) | 1.15 (1.02 - 1.29) | 2.44 (2.17 - 2.74) | [6] |
| Atazanavir | Strong UGT1A1 and moderate CYP3A4 inhibitor | 4.15 (3.69 - 4.66) | 1.78 (1.56 - 2.03) | 11.2 (9.37 - 13.4) | [6] |
Table 2: Pharmacokinetic Interactions of Bictegravir with Inducers
| Co-administered Drug | Mechanism of Interaction | Bictegravir AUC Ratio (90% CI) | Bictegravir Cmax Ratio (90% CI) | Bictegravir Ctrough Ratio (90% CI) | Reference |
| Rifampin | Strong CYP3A4 and UGT1A1 inducer | 0.24 (0.21 - 0.27) | 0.40 (0.35 - 0.46) | 0.09 (0.07 - 0.11) | [6] |
| Rifabutin | Moderate CYP3A4 inducer | 0.62 (0.55 - 0.71) | 0.80 (0.69 - 0.93) | 0.44 (0.36 - 0.54) | [6] |
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Bictegravir Metabolic Pathways and DDI Mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Human pharmacokinetics prediction with an in vitro- in vivo correction factor approach and in vitro drug-drug interaction profile of bictegravir, a potent integrase-strand transfer inhibitor component in approved biktarvy® for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. Clinical Evaluation of Drug-Drug Interactions Between Bictegravir and Strong Inhibitors/Inducers of the CYP3A4, UGT1A1, or P-gp Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Bictegravir-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Bictegravir and its deuterated internal standard, Bictegravir-d5. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Bictegravir and this compound?
A1: For initial method development, operating in positive electrospray ionization (ESI+) mode is recommended. The following table summarizes the commonly used multiple reaction monitoring (MRM) transitions and collision energies. It is crucial to optimize these parameters on your specific instrument for best performance.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bictegravir | 450.1 | 289.1 | 30-35 |
| 450.2 | 261.0 | 35-40 | |
| 450.2 | 145.4 | 40-45 | |
| This compound | 455.2 | 266.0 | 35-40 |
| Bictegravir-15N d2 | 453.2 | 289.2 | 30-35 |
Q2: What are typical liquid chromatography (LC) conditions for Bictegravir analysis?
A2: A reverse-phase separation on a C18 column is the most common approach. The table below provides a good starting point for LC method development.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over several minutes. |
| Column Temperature | 30 - 40 °C |
Q3: What is a suitable sample preparation technique for plasma samples containing Bictegravir?
A3: Protein precipitation is a widely used and effective method for preparing plasma samples for Bictegravir analysis.[1] A common procedure involves adding a threefold volume of cold acetonitrile (containing the internal standard, this compound) to the plasma sample, vortexing to precipitate proteins, and then centrifuging to collect the clear supernatant for injection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Bictegravir and this compound.
Issue 1: High Background Noise
High background noise can significantly impact the sensitivity and accuracy of your assay.
-
Question: My baseline is noisy, making it difficult to integrate low-level peaks. What are the potential causes and solutions?
-
Answer: High background noise can originate from several sources. Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives.[2] Freshly prepare your mobile phases daily to prevent microbial growth or degradation.
-
Sample Matrix Effects: Biological matrices like plasma can introduce a significant amount of background.[3] Ensure your sample preparation method is efficient in removing interfering substances. Consider a more rigorous clean-up method like solid-phase extraction (SPE) if protein precipitation is insufficient.
-
Instrument Contamination: The ion source, transfer capillary, and other components of the mass spectrometer can become contaminated over time.[3] Follow your instrument manufacturer's guidelines for cleaning these parts.
-
LC System Contamination: Contamination can also build up in the LC system, including tubing, injector, and column. Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise peak integration and reduce analytical accuracy.
-
Question: My Bictegravir peak is tailing. How can I improve its shape?
-
Answer: Peak tailing for basic compounds like Bictegravir is often due to secondary interactions with the stationary phase. Consider the following adjustments:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough to keep Bictegravir protonated. The use of 0.1% formic acid is standard for this purpose.
-
Column Choice: Not all C18 columns are the same. Consider using a column with end-capping to minimize exposed silanol (B1196071) groups, which can cause tailing.
-
Injection Solvent: The solvent used to dissolve your final sample extract should be of similar or weaker strength than your initial mobile phase conditions to avoid peak distortion.
-
Column Overloading: Injecting too much analyte can lead to peak fronting. If you observe this, try diluting your sample.
-
Issue 3: Inconsistent Internal Standard (this compound) Response
A stable internal standard response is critical for accurate quantification.
-
Question: The peak area of my this compound internal standard is highly variable between injections. What could be the cause?
-
Answer: Variability in the internal standard response can undermine the reliability of your results. Investigate the following possibilities:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples and standards. Automated liquid handlers can improve precision.
-
Matrix Effects (Ion Suppression/Enhancement): Even with a stable isotope-labeled internal standard, severe matrix effects can cause variability.[4] This occurs when co-eluting compounds from the matrix interfere with the ionization of the analyte and internal standard in the ion source. To mitigate this, improve your sample clean-up or adjust your chromatography to separate the interfering compounds from your analytes.
-
Analyte and Internal Standard Stability: Verify the stability of both Bictegravir and this compound in your sample matrix and processing conditions. Degradation of either compound will lead to inaccurate results.
-
Instrument Instability: Check for fluctuations in spray stability in the ion source. A dirty or improperly positioned ESI probe can cause inconsistent ionization.
-
Experimental Protocols
Detailed Methodology for Bictegravir Analysis in Human Plasma
This protocol provides a starting point for the analysis of Bictegravir in human plasma using LC-MS/MS.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Bictegravir and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the Bictegravir stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., ranging from 1 to 5000 ng/mL).
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
Spike blank human plasma with the Bictegravir working standards to create the calibration curve samples.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Perform the analysis using the optimized LC and MS parameters as detailed in the tables above.
-
-
Data Processing:
-
Integrate the peak areas for Bictegravir and this compound.
-
Calculate the peak area ratio (Bictegravir/Bictegravir-d5).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Bictegravir in the QC and unknown samples from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for common LC-MS/MS issues.
Caption: General experimental workflow for Bictegravir analysis.
References
Technical Support Center: Troubleshooting Chromatographic Issues for Bictegravir-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Bictegravir-d5, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) typically manifests as peak tailing, fronting, or splitting. Symmetrical, Gaussian peaks are ideal for accurate quantification and resolution.[1][2] Deviations from this ideal shape can indicate issues with the analytical method, the HPLC system, or the sample itself.[3]
Common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups on silica-based columns, can cause peak tailing, especially for basic compounds.[1][4]
-
Column Overload: Injecting too much sample mass or concentration can lead to peak fronting or tailing.[3][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can result in partial ionization and inconsistent interactions with the stationary phase, leading to peak distortion.[1][3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[5][6]
-
Column Degradation: Voids in the column packing or a blocked frit can cause peak splitting or distortion.[4]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[2] For a basic compound like Bictegravir (B606109), this is often due to interactions with acidic silanol groups on the silica-based columns.[1]
Troubleshooting Steps for Peak Tailing:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep the silanol groups protonated and minimize secondary interactions.[4] Several methods for Bictegravir analysis utilize mobile phases with acidic modifiers like formic acid or acetic acid.[7][8][9][10]
-
Use an End-Capped Column: Employ a column that is "end-capped" to reduce the number of available free silanol groups.[1][4]
-
Consider Mobile Phase Additives: Additives like triethylamine (B128534) (TEA) can be used to mask active silanol sites.[3]
-
Reduce Sample Load: Injecting a lower concentration or smaller volume of your sample can mitigate tailing caused by mass overload.[3]
-
Check for Column Contamination: Impurities from previous injections can create active sites.[4] Washing the column according to the manufacturer's instructions may resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing for this compound.
Q3: My this compound peak is fronting. What does this indicate and how can I resolve it?
Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still significantly impact results.[2][3]
Potential Causes and Solutions for Peak Fronting:
-
Column Overload: This is a primary cause of peak fronting.[5] The stationary phase becomes saturated, leading to some analyte molecules traveling through the column more quickly.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to fronting.[2][4]
-
Column Collapse: A physical change in the column bed can cause peak fronting.[4] This can be induced by operating at inappropriate temperatures or pH levels.[11]
-
Solution: If column collapse is suspected, the column will likely need to be replaced.[12]
-
Logical Relationship for Diagnosing Peak Fronting
Caption: A diagram illustrating the logical steps to diagnose the cause of peak fronting.
Q4: Why might the this compound peak be split?
Peak splitting can be a complex issue arising from problems either before or during the chromatographic separation.[4]
-
Blocked Frit or Column Void: If all peaks in the chromatogram are split, the problem likely lies at the head of the column, such as a blocked inlet frit or a void in the packing material.[4]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample to travel through the column in a distorted band, leading to a split peak.[4]
-
Co-elution with an Interfering Compound: While less likely with a mass spectrometer, a co-eluting compound with a similar mass-to-charge ratio could potentially interfere.
-
Chemical In-source Transformation: In some cases, the deuterated internal standard can exhibit different behavior in the ion source.
Q5: Can the use of a deuterated internal standard like this compound itself cause peak shape issues?
While deuterated internal standards are generally expected to co-elute with the analyte, there can be slight differences in retention time, a phenomenon known as the "isotope effect".[13] This can lead to partial separation of the analyte and the internal standard. If this separation is not consistent, it can appear as a peak shape problem or affect the precision of the analysis. In rare cases, issues with the purity of the deuterated standard or on-column degradation could also lead to peak splitting.[14]
Experimental Protocols and Data
Example Published Chromatographic Conditions for Bictegravir Analysis
The following tables summarize conditions from various published methods for the analysis of Bictegravir. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1[7] | Method 2[9] | Method 3[8] | Method 4[15] |
| Column | Waters Acquity HSS C18 (50 x 2.1mm, 1.8 µ) | Kinetex EVO C18 (50 x 3.0 mm, 5 µm) | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) | ProntoSIL Hypersorb ODS C18 (250 x 4.6 mm, 5 µ) |
| Mobile Phase | Acetonitrile (B52724): 0.1% Formic Acid (80:20 v/v) | Acetonitrile:Water with 0.1% Formic Acid (80:20) | 0.1M Ammonium Acetate in 0.5% Acetic Acid (pH 4.2):Methanol (40:60 v/v) | 0.1 M Sodium Perchlorate:Methanol (65:35 v/v), pH 4.8 |
| Flow Rate | 0.2 mL/min | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 281 nm | MS/MS (m/z 450.1/289.1) | UV at 260 nm | UV at 258 nm |
| Column Temp. | Room Temperature | Not Specified | 30°C | Not Specified |
| Injection Vol. | Not Specified | Not Specified | 20 µL | 20 µL |
Detailed Methodologies
-
Sample Preparation (from Plasma)[9]: A 50 µL aliquot of human plasma is precipitated with acetonitrile containing the internal standard. This protein precipitation step is a common and effective way to clean up biological samples before LC-MS/MS analysis.
-
Standard Stock Solution Preparation[7]: A stock solution of Bictegravir was prepared by dissolving 500 mg in a 100 mL volumetric flask with a diluent, assisted by sonication for approximately 15 minutes. The final concentration achieved was 5000 µg/mL.
Concluding Remarks
Troubleshooting poor peak shape for this compound requires a systematic approach. By considering the chemical properties of the molecule and the principles of chromatography, along with referencing established analytical methods, researchers can effectively diagnose and resolve issues to ensure the development of robust and reliable analytical procedures.
References
- 1. chromtech.com [chromtech.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. acdlabs.com [acdlabs.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. impactfactor.org [impactfactor.org]
- 8. impactfactor.org [impactfactor.org]
- 9. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. srrcvr.ac.in [srrcvr.ac.in]
Addressing matrix effects in Bictegravir quantification with Bictegravir-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bictegravir in biological matrices using LC-MS/MS with Bictegravir-d5 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, focusing on the impact of matrix effects.
Question 1: Why am I seeing high variability and poor accuracy in my Bictegravir quantification, even when using this compound as an internal standard?
Answer:
High variability and poor accuracy in Bictegravir quantification, despite using a stable isotope-labeled internal standard like this compound, often point towards significant and inconsistent matrix effects. Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[1] While a stable isotope-labeled internal standard is designed to co-elute with the analyte and experience similar matrix effects, severe or differential matrix effects can still lead to inaccurate results.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The most common cause is insufficient removal of interfering matrix components, particularly phospholipids, from your sample.[2] Protein precipitation (PPT) is a simple and fast method, but it may not be sufficient to remove all interfering substances.[3]
-
Differential Matrix Effects: The analyte (Bictegravir) and the internal standard (this compound) might be affected differently by the matrix components. This can happen if the interfering species co-elute precisely with one but not the other, or if they have slightly different ionization efficiencies in the presence of certain matrix components.
-
Solution: Evaluate your chromatographic conditions to ensure complete co-elution of Bictegravir and this compound and to separate them from the bulk of the matrix components. A post-column infusion experiment can help identify regions of significant ion suppression in your chromatogram.[6]
-
-
Internal Standard Variability: Inconsistent addition of the internal standard or issues with its stability can also lead to variability.
-
Solution: Ensure accurate and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. Regularly check the stability of your internal standard stock and working solutions.[7] Monitor the absolute response of the internal standard across the analytical batch; significant variations can indicate a problem.
-
Workflow for Investigating High Variability:
Caption: Troubleshooting workflow for high variability in Bictegravir quantification.
Question 2: My recovery of Bictegravir is low and inconsistent. What are the likely causes and how can I improve it?
Answer:
Low and inconsistent recovery of Bictegravir points to issues with the sample extraction process. Recovery is a measure of the efficiency of the extraction procedure in isolating the analyte from the biological matrix.
Potential Causes and Solutions:
-
Suboptimal Extraction pH: The pH of the sample and extraction solvents plays a crucial role in the recovery of acidic and basic compounds. Bictegravir has acidic properties, and its extraction efficiency will be pH-dependent.
-
Solution: For nonpolar extraction modes like reversed-phase SPE, ensure the sample is acidified to a pH at least 2 units below the pKa of Bictegravir to promote its neutral form, which enhances retention on the sorbent.[8]
-
-
Inappropriate Sample Preparation Technique: As mentioned previously, the chosen sample preparation method may not be suitable for your specific matrix and analyte.
-
Solution: If you are using protein precipitation, you may be losing analyte due to co-precipitation with proteins. Switching to LLE or SPE can improve recovery by providing a more selective extraction.[9]
-
-
Inefficient Elution in SPE: In solid-phase extraction, the elution solvent may not be strong enough to completely desorb Bictegravir from the sorbent.
-
Solution: Optimize the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., a small amount of acid or base) to disrupt the interaction between Bictegravir and the SPE sorbent.[10]
-
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[11] | Non-selective, high matrix effects, potential for analyte loss due to co-precipitation.[3][9] | 80-95% | Low |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences, can provide clean extracts.[12][13] | Can be labor-intensive, requires solvent evaporation and reconstitution steps.[12] | 85-100% | Medium to High |
| Solid-Phase Extraction (SPE) | High selectivity, provides very clean extracts, can be automated.[14] | More complex method development, more expensive than PPT and LLE.[12] | >90% | High |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Bictegravir and this compound?
A1: The parent-to-production transitions for Bictegravir are commonly m/z 450.1 → 289.1.[15] For the stable isotope-labeled internal standard, this compound, a corresponding shift in the parent and/or product ion mass would be expected. One study utilized [13C2H215N]-bictegravir as an internal standard.[16] It is crucial to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Q2: How can I quantitatively assess the matrix effect for my Bictegravir assay?
A2: The "post-extraction spike" method is considered the gold standard for quantifying matrix effects.[17] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The internal standard normalized matrix factor should be close to 1.0 for effective compensation.[17]
Q3: Can co-administered drugs interfere with Bictegravir quantification?
A3: Yes, co-administered drugs and their metabolites can potentially interfere with Bictegravir quantification. This interference can be either isobaric (having the same mass) or through co-elution leading to matrix effects. It is important to have a selective sample preparation and chromatographic method to separate Bictegravir from any potentially interfering co-administered drugs.[4]
Q4: What are the best practices for preparing calibration standards and quality control samples for Bictegravir analysis in plasma?
A4: Calibration standards and quality control (QC) samples should be prepared by spiking known amounts of a certified reference standard of Bictegravir into a blank biological matrix that is from the same species and anticoagulant as the study samples. A separate stock solution should be used for preparing QCs than for the calibration standards to ensure accuracy.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Bictegravir in Human Plasma
This protocol is a common and straightforward method for sample cleanup.
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
-
Workflow for Protein Precipitation:
Caption: A simple workflow for protein precipitation of plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for Bictegravir in Human Plasma (Generic Reversed-Phase)
This protocol provides a more thorough cleanup than PPT and is recommended for reducing significant matrix effects.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 10 µL of this compound internal standard.
-
Add 500 µL of 2% formic acid in water and vortex to mix. This acidifies the sample to ensure Bictegravir is in its neutral form for better retention.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Bictegravir and this compound from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction:
Caption: General workflow for solid-phase extraction.
Protocol 3: Liquid-Liquid Extraction (LLE) for Bictegravir in Human Plasma
This protocol is effective at removing salts and other highly polar matrix components.
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add 10 µL of this compound internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., acetate (B1210297) buffer, pH 4.5).
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
-
Centrifugation:
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Disclaimer: These protocols are intended as a starting point. Optimization of solvent volumes, pH, and other parameters may be necessary for your specific application and instrumentation. Always validate your method according to regulatory guidelines.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. agilent.com [agilent.com]
- 9. actapharmsci.com [actapharmsci.com]
- 10. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving extraction recovery of Bictegravir using a stable isotope-labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of Bictegravir (B606109). The focus is on improving extraction recovery with the use of a stable isotope-labeled (SIL) internal standard, such as Bictegravir-d4.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard, like Bictegravir-d4, recommended for Bictegravir quantification?
A1: A SIL internal standard is considered the gold standard in quantitative bioanalysis for several reasons. Because it is chemically almost identical to the analyte (Bictegravir), it exhibits similar behavior during sample preparation and analysis. This includes extraction efficiency and any potential matrix effects (ion suppression or enhancement) in the mass spectrometer. By adding a known amount of the SIL internal standard to your samples before extraction, you can accurately correct for any variability or loss of the analyte during the entire analytical process, leading to more precise and accurate quantification.
Q2: What are the most common extraction methods for Bictegravir from biological matrices like plasma?
A2: The most frequently reported and effective methods for Bictegravir extraction from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[1] PPT is a simpler and faster method, often utilizing acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.[2][3] SPE is a more selective method that can provide cleaner extracts, which is particularly beneficial for minimizing matrix effects and achieving high sensitivity.[4]
Q3: What level of extraction recovery can I expect for Bictegravir?
A3: With an optimized protein precipitation method using acetonitrile, a mean extraction recovery of approximately 98.64% has been reported for Bictegravir from human plasma.[2][5] Recovery rates can vary depending on the specific protocol and matrix. The table below summarizes reported recovery data.
Troubleshooting Guide: Low Extraction Recovery
Problem: My extraction recovery for Bictegravir is consistently low.
Low recovery can be caused by a variety of factors throughout the sample preparation workflow. The following troubleshooting guide, presented in a question-and-answer format, addresses common issues.
Q4: Could the issue be with my protein precipitation step?
A4: Yes, inefficient protein precipitation can lead to significant analyte loss. Consider the following:
-
Precipitating Solvent: Acetonitrile is a commonly used and effective solvent for precipitating plasma proteins for Bictegravir analysis.[1][2] Ensure you are using a sufficient volume, typically a 3:1 or 4:1 ratio of solvent to plasma.
-
Vortexing/Mixing: Inadequate mixing of the plasma with the precipitating solvent can result in incomplete protein precipitation. Ensure thorough vortexing for at least one minute to allow for complete protein crashing.[3]
-
Centrifugation: Insufficient centrifugation speed or time may not effectively pellet the precipitated proteins, leading to their carryover into the supernatant and potential interference or analyte loss. A common practice is to centrifuge at high speeds (e.g., 10,000 rpm) for a sufficient duration (e.g., 10-15 minutes).[3]
Q5: I'm using solid-phase extraction (SPE). What are the potential pitfalls leading to low recovery?
A5: SPE is a multi-step process, and issues can arise at each stage. Here are some common areas to troubleshoot:
-
Cartridge Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of Bictegravir. Always follow the manufacturer's instructions for the specific sorbent you are using.
-
Sample Loading: The pH of your sample can significantly impact the retention of Bictegravir on the SPE sorbent. Ensure the sample pH is optimized for the chosen sorbent chemistry.
-
Washing Step: The wash solvent should be strong enough to remove interferences without eluting Bictegravir. If your wash solvent is too aggressive, you may be losing your analyte at this stage.
-
Elution Step: The elution solvent may not be strong enough to completely desorb Bictegravir from the sorbent. You may need to increase the organic content or modify the pH of your elution solvent.
Q6: Could the stability of Bictegravir be a factor in low recovery?
A6: Bictegravir is generally stable under various storage and handling conditions. However, prolonged exposure to harsh conditions should be avoided. Forced degradation studies have shown that Bictegravir can be sensitive to oxidative conditions.[6][7] It is stable in plasma on the benchtop for at least 48 hours and for extended periods when stored at -80°C.[3] Ensure your sample processing time is within validated stability limits.
Quantitative Data Summary
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Bictegravir | Protein Precipitation (Acetonitrile) | Human Plasma | 98.64 | [2][5] |
| Bictegravir | Protein Precipitation (Methanol) | Human Plasma | Not specified | [3] |
| Emtricitabine | Protein Precipitation | Human Plasma | 99.89 | [6] |
| Tenofovir Alafenamide | Protein Precipitation | Human Plasma | 100.38 | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation for Bictegravir Extraction from Human Plasma
This protocol is based on a validated LC-MS/MS method.[2]
Materials:
-
Human plasma samples
-
Bictegravir analytical standard
-
Bictegravir-d4 (or other suitable SIL internal standard)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the Bictegravir-d4 internal standard working solution.
-
-
Protein Precipitation:
-
Add 150 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of Bictegravir
This is a representative set of parameters. Actual conditions may need to be optimized for your specific instrument.[1][2]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient depending on the separation needs. A common starting point is 80:20 Acetonitrile:Water with 0.1% formic acid.[2]
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bictegravir: m/z 450.1 → 289.1[1]
-
Bictegravir-d4 (example): The transition will be shifted by +4 Da. The exact transition should be determined by direct infusion of the standard.
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity for both Bictegravir and its SIL internal standard.
Visualizations
Caption: A typical workflow for the extraction and analysis of Bictegravir from plasma.
Caption: A decision tree to troubleshoot low Bictegravir extraction recovery.
Caption: The role of a stable isotope-labeled internal standard in quantitative analysis.
References
- 1. ijper.org [ijper.org]
- 2. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to resolve chromatographic co-elution of isomers with Bictegravir-d5
Welcome to the technical support center for the chromatographic analysis of Bictegravir (B606109) and its isotopologues. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of Bictegravir-d5 isomers.
Troubleshooting Guide: Resolving Chromatographic Co-elution of this compound Isomers
Co-elution of isomers can present a significant challenge in bioanalytical method development, leading to inaccurate quantification. The following guide provides a systematic approach to troubleshoot and resolve issues of co-elution between this compound and its potential isomers.
Question: My this compound internal standard peak is showing fronting or shouldering, suggesting co-elution with an isomer. What are the initial steps to diagnose the problem?
Answer: Initial diagnosis should focus on confirming that the peak distortion is indeed due to co-elution and not other system issues.
-
System Suitability Check: Before analyzing samples, always perform a system suitability test to ensure your LC-MS/MS system is functioning correctly.[1] Key parameters to check include peak shape, retention time stability, and system pressure.[1]
-
Inject Analyte and IS Separately: Inject solutions of Bictegravir and this compound separately to confirm their individual retention times and peak shapes under the current chromatographic conditions. This will help verify that the distortion is specific to the internal standard.
-
Evaluate Peak Shape: A "shoulder" on the main peak is a strong indicator of a co-eluting species.[2] Peak fronting can also be a sign of co-elution, although it can also be caused by column overload or issues with the sample solvent.[2]
Question: How can I modify my mobile phase to improve the separation of this compound isomers?
Answer: The mobile phase composition is a critical factor in achieving chromatographic separation.[3][4] Small adjustments can significantly impact the resolution of isomers.
-
Adjust Organic Modifier Percentage: In reversed-phase chromatography, altering the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase can change the elution profile.[5] A slight decrease in the organic solvent concentration will increase retention times and may provide better separation between closely eluting isomers.
-
Change the Organic Modifier: If adjusting the percentage is not effective, switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Modify Mobile Phase pH: For ionizable compounds like Bictegravir, the pH of the aqueous portion of the mobile phase can significantly influence retention and selectivity. Experiment with small changes in pH (e.g., ± 0.2 pH units) to see the effect on isomer separation.
-
Incorporate Additives: The use of additives like formic acid, ammonium (B1175870) formate (B1220265), or ammonium acetate (B1210297) can improve peak shape and influence selectivity.[6] If you are already using an additive, consider changing its concentration.
Question: What role does the stationary phase (column) play in resolving isomers, and what should I consider changing?
Answer: The choice of the HPLC or UHPLC column is fundamental for separating isomers. The stationary phase chemistry dictates the primary interaction with the analytes.[7]
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic compounds like Bictegravir through pi-pi interactions. Chiral stationary phases are specifically designed for separating enantiomers and diastereomers.[7][8]
-
Particle Size and Column Dimensions: Using a column with smaller particle sizes (e.g., sub-2 µm) can lead to higher efficiency and better resolution.[9] A longer column or a narrower internal diameter can also improve separation, though this may increase analysis time and backpressure.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the analyte-stationary phase interaction and affect selectivity. Try varying the temperature in increments of 5°C to observe the impact on resolution.
Question: Can adjusting the gradient profile help in separating co-eluting isomers?
Answer: Yes, optimizing the gradient elution program is a powerful tool for improving the resolution of complex mixtures and closely eluting compounds.[4][5]
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can enhance the separation of closely eluting peaks.
-
Introduce an Isocratic Hold: Incorporating a brief isocratic hold at a specific mobile phase composition just before the elution of the isomers can improve their resolution.
-
Multi-Step Gradient: For complex separations, a multi-step gradient with varying slopes can be employed to selectively improve the resolution in the region where the isomers elute.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of isomeric impurities in deuterated internal standards like this compound?
A1: Isomeric impurities in deuterated standards can arise during the chemical synthesis process. These can include diastereomers or positional isomers where the deuterium (B1214612) labels are not in the intended locations. It is also possible for degradation to occur under certain storage or experimental conditions, leading to the formation of isomers.[10]
Q2: My method was validated, but now I am seeing co-elution. What could have caused this change?
A2: Several factors could lead to a loss of resolution in a previously validated method:
-
Column Degradation: Over time, the performance of an analytical column can degrade, leading to broader peaks and loss of resolution.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can affect selectivity.[1]
-
System Contamination: Contamination of the LC system or column can interfere with the chromatography.[1]
-
Changes in Sample Matrix: If the sample matrix has changed, it could introduce interfering compounds that co-elute with your analyte or internal standard.
Q3: Are there any non-chromatographic techniques to deal with co-elution if separation is not achievable?
A3: While chromatographic separation is the preferred approach, if complete resolution cannot be achieved, tandem mass spectrometry (MS/MS) can sometimes differentiate between co-eluting isomers if they produce unique product ions. This would require developing a new MRM transition specific to the isomer. However, this is often not possible for isomers with the same fragmentation pattern.
Experimental Protocols
The following are example experimental protocols based on published methods for Bictegravir analysis. These can be used as a starting point for method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Bictegravir Analysis
| Parameter | Condition 1 | Condition 2[11] | Condition 3[12] |
| Column | Inertsil ODS C18 (4.6 x 250 mm, 5 µm) | ProntoSIL Hypersorb ODS C18 | Zorbax XDB C18 (2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 0.2% Triethylamine Buffer | 0.1 M Sodium Perchlorate, pH 4.8 | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol | Acetonitrile |
| Gradient/Isocratic | 40:60 (A:B) Isocratic | 65:35 (A:B) Isocratic | 30:70 (A:B) Isocratic |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.15 mL/min |
| Detection | 260 nm | 258 nm | MS/MS |
| Injection Volume | 20 µL | Not Specified | Not Specified |
Detailed Methodological Steps for Troubleshooting
-
Prepare Stock Solutions: Prepare individual stock solutions of Bictegravir and this compound in a suitable solvent such as methanol or acetonitrile.
-
Optimize Mobile Phase:
-
Start with a simple mobile phase, for example, 0.1% formic acid in water (A) and acetonitrile (B).
-
Run a gradient from 5% to 95% B over 10 minutes to determine the approximate elution time of the compounds.
-
Based on the initial gradient, develop an isocratic or a shallow gradient method around the elution percentage of this compound.
-
Systematically vary the percentage of mobile phase B (e.g., in 2% increments) and observe the effect on the resolution of the shoulder peak.
-
If necessary, change the organic modifier to methanol and repeat the optimization.
-
Prepare mobile phases with slightly different pH values (e.g., pH 2.8, 3.0, 3.2) using formic acid or ammonium formate and evaluate the separation.
-
-
Evaluate Different Columns:
-
If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., a phenyl-hexyl column).
-
Equilibrate the new column with the mobile phase for at least 30 minutes before injecting the sample.
-
Repeat the mobile phase optimization on the new column.
-
-
Adjust Temperature:
-
Set the column oven to a specific temperature (e.g., 30°C).
-
Inject the sample and record the chromatogram.
-
Increase the temperature in 5°C increments (e.g., to 35°C, then 40°C) and observe the changes in retention time and resolution.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound isomers.
Caption: Troubleshooting workflow for resolving co-elution of this compound isomers.
References
- 1. zefsci.com [zefsci.com]
- 2. chromforum.org [chromforum.org]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. longdom.org [longdom.org]
- 5. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 6. hplc.eu [hplc.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. theaspd.com [theaspd.com]
- 10. Study on the hydrolytic degradation behaviour of bictegravir by LC-PDA-Q/TOF-MS/MS NMR and in silico toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. ijper.org [ijper.org]
Stability of Bictegravir-d5 in biological matrices and stock solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Bictegravir-d5 in various biological matrices and stock solutions. The following information is based on studies of Bictegravir (B606109), as deuterated analogs are expected to exhibit similar chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
Q2: How stable is this compound in human plasma?
A2: Studies on Bictegravir in human plasma indicate good stability under various storage conditions. One study found Bictegravir to be stable for at least 48 hours on the benchtop, for 62 days at -80°C, and for 49 hours post-processing at room temperature and 4°C[2]. It also withstood three freeze-thaw cycles[2]. Another bioanalytical method validation demonstrated the stability of Bictegravir in human plasma for at least 6 hours at room temperature and through three freeze-thaw cycles.
Q3: What degradation of this compound should I expect under stress conditions?
A3: Forced degradation studies on Bictegravir have shown it is sensitive to oxidative conditions and, to a lesser extent, thermal and acidic conditions. Emtricitabine, often co-formulated with Bictegravir, was found to be more sensitive to thermal conditions[3]. In one study, Bictegravir showed sensitivity to oxidative conditions[3]. Another study involving forced degradation in acidic, basic, peroxide, neutral, photolytic, and thermal conditions concluded that the net degradation was within acceptable limits, indicating the drug is relatively stable[4]. A detailed study on hydrolytic degradation revealed the formation of six degradation products under acidic, basic, and neutral conditions[5]. Two of these degradation products, resulting from acid-catalyzed hydrolysis, were predicted to have potential carcinogenic and mutagenic properties[5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low analyte response for this compound in plasma samples. | Degradation due to improper storage. | Ensure plasma samples are stored at -80°C for long-term storage and limit benchtop time. Verify that samples have not undergone more than three freeze-thaw cycles.[2] |
| Inefficient extraction from plasma. | Review the protein precipitation or liquid-liquid extraction protocol. Ensure complete protein precipitation and efficient analyte extraction. | |
| Inconsistent results between samples. | Variable stability during sample processing. | Maintain consistent timing and temperature for all sample processing steps. Keep samples on ice or at 4°C whenever possible. |
| Appearance of unexpected peaks in chromatograms. | Degradation of this compound. | Investigate potential sources of degradation, such as exposure to strong acids, bases, or oxidizing agents during sample preparation. Refer to forced degradation studies for potential degradation products.[3][5] |
| Contamination. | Check all reagents, solvents, and materials for potential contamination. |
Stability Data Summary
Table 1: Stability of Bictegravir in Human Plasma
| Condition | Duration | Stability (% Recovery or within acceptance criteria) | Reference |
| Benchtop (Room Temperature) | 48 hours | Stable | [2] |
| Long-Term Storage | 62 days at -80°C | Stable | [2] |
| Post-Processing | 49 hours at Room Temperature | Stable | [2] |
| Post-Processing | 49 hours at 4°C | Stable | [2] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [2] |
Table 2: Summary of Forced Degradation Studies of Bictegravir
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 1N HCl at 60°C for 6 hours | Degradation observed, formation of degradation products DP-1 and DP-3.[5] | [5][6] |
| Basic Hydrolysis | Not specified | Degradation observed | [4] |
| Oxidative Degradation | Not specified | Sensitive to oxidative conditions | [3] |
| Thermal Degradation | 105°C for 6 hours | Emtricitabine was more sensitive than Bictegravir. | [3][7] |
| Photolytic Degradation | UV light for 6 hours | Degradation observed | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Bictegravir in Human Plasma
This protocol is based on a validated method for the quantification of Bictegravir in human plasma, which can be adapted for this compound.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add an internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.250 mL/min[8]
-
Injection Volume: 2 µL[8]
-
Column Temperature: 30°C
3. Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions: Specific parent-to-production transitions for Bictegravir and the internal standard would be monitored. For example, for Bictegravir, a potential transition is m/z 450.1 → 289.1[9].
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol describes a typical acid-induced degradation study for Bictegravir.
1. Sample Preparation:
-
Prepare a stock solution of Bictegravir in a suitable diluent.
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate the mixture at 60°C for 6 hours[6].
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N NaOH.
-
Dilute the final solution with the diluent to the desired concentration for analysis.
2. Analysis:
-
Analyze the stressed sample using a stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatogram of the stressed sample to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: LC-MS/MS analysis workflow for this compound in plasma.
Caption: Forced degradation study workflow for this compound.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. iajps.com [iajps.com]
- 5. Study on the hydrolytic degradation behaviour of bictegravir by LC-PDA-Q/TOF-MS/MS NMR and in silico toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. impactfactor.org [impactfactor.org]
- 8. rsc.org [rsc.org]
- 9. ijper.org [ijper.org]
Minimizing ion suppression in ESI-MS for Bictegravir analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of Bictegravir (B606109).
Troubleshooting Guides
This section addresses common issues encountered during the ESI-MS analysis of Bictegravir, offering step-by-step solutions to identify and mitigate the root causes of ion suppression.
Issue 1: Significant Signal Loss or Complete Absence of Bictegravir Peak in Matrix Samples
Possible Cause: Severe ion suppression from endogenous matrix components that co-elute with Bictegravir.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Protein precipitation, while simple, is often the least effective method for removing interfering matrix components like phospholipids, which are a major cause of ion suppression.[1][2] Consider more rigorous sample cleanup techniques.
-
Liquid-Liquid Extraction (LLE): Can be effective in removing salts and other polar interferences.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from the matrix.[4][5] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective.[6]
-
-
Optimize Chromatographic Separation:
-
Adjust Mobile Phase Gradient: Modify the gradient elution to achieve better separation between Bictegravir and the region of ion suppression. A post-column infusion experiment can help identify these suppressive zones.[3][6]
-
Change Mobile Phase Composition: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH can change the elution profile of interfering compounds relative to Bictegravir.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Bictegravir (e.g., Bictegravir-d5) is the most effective way to compensate for ion suppression.[7] Since it has nearly identical physicochemical properties, it will experience the same degree of signal suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Sample Dilution: If the concentration of Bictegravir is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[6]
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including standards, QCs, and unknowns. Inconsistencies in reagent volumes, vortexing times, or centrifugation speeds can lead to variable recoveries and matrix effects.
-
Implement a More Robust Sample Preparation Method: As with significant signal loss, moving from protein precipitation to SPE or LLE can minimize sample-to-sample variability in matrix composition.
-
Use Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples. This helps to normalize the impact of consistent matrix effects across the analytical run.
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for variability in ion suppression between different samples, thereby improving the precision and accuracy of the results.[7]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of Bictegravir?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, in this case, Bictegravir, is reduced by the presence of co-eluting components from the sample matrix.[8][9] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[10] In bioanalytical studies, where Bictegravir is often present at low concentrations in complex matrices like plasma, ion suppression can lead to underestimation of the true concentration or even false-negative results.
Q2: What are the primary causes of ion suppression in Bictegravir analysis?
A2: The primary causes of ion suppression in the analysis of Bictegravir from biological matrices are co-eluting endogenous compounds, such as:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic in ESI-MS, often causing significant ion suppression.[1][2]
-
Salts and Buffers: Non-volatile salts and buffers from the sample or sample preparation process can interfere with the ESI process.[3]
-
Other Endogenous Molecules: A complex biological sample contains numerous other small molecules that can compete with Bictegravir for ionization.[1]
Q3: How can I assess the extent of ion suppression in my assay?
A3: Two common methods to evaluate ion suppression are:
-
Post-Column Infusion: A solution of Bictegravir is continuously infused into the LC flow after the analytical column.[3] A blank matrix extract is then injected. Any dip in the constant signal of Bictegravir indicates a region of ion suppression.[11][12]
-
Post-Extraction Spike: The response of Bictegravir in a neat solution is compared to its response when spiked into a blank matrix extract that has gone through the sample preparation process. The percentage difference in signal intensity provides a quantitative measure of the matrix effect.[4]
Q4: Can changing the mobile phase composition help reduce ion suppression for Bictegravir?
A4: Yes, optimizing the mobile phase can significantly impact ion suppression.
-
Mobile Phase Additives: The choice and concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) can influence ionization efficiency. For Bictegravir, which is typically analyzed in positive ion mode, a low concentration of formic acid (e.g., 0.1%) is commonly used to promote protonation.[7][13]
-
Organic Solvent: The type of organic solvent (acetonitrile or methanol) and the gradient profile can alter the elution of matrix components relative to Bictegravir, potentially moving it to a cleaner region of the chromatogram.
-
pH: Adjusting the mobile phase pH can change the retention behavior of both Bictegravir and interfering compounds, which can be leveraged to improve separation and reduce co-elution.[4]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for Bictegravir analysis?
A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis of Bictegravir by LC-MS/MS.[7] A SIL-IS co-elutes with Bictegravir and experiences the same degree of ion suppression, thus providing the most accurate correction for matrix effects and improving the overall robustness and reliability of the method.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of Antiretroviral Drugs
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High (>90%)[2] | High[4] | Simple, fast, inexpensive[2] | High matrix effects, not suitable for trace analysis without further cleanup[2] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Low to Moderate[4] | Good removal of salts and polar interferences[3] | Can be labor-intensive, may have lower recovery for polar analytes[4] |
| Solid-Phase Extraction (SPE) | High (>85%) | Low[4] | Provides the cleanest extracts, highly selective[4][5] | More complex method development, can be more expensive[2] |
Note: The values presented are typical ranges and can vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation
This protocol is a common starting point for Bictegravir analysis and is based on methodologies reported in the literature.[7][13][14]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the Bictegravir stable isotope-labeled internal standard (SIL-IS) working solution to each sample.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions for Bictegravir Analysis
These conditions are a composite of several published methods and should be optimized for your specific instrumentation.[7][13]
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bictegravir: 450.1 -> 289.1
-
This compound (SIL-IS): 455.1 -> 294.1
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Visualizations
Figure 1. Troubleshooting workflow for low or absent Bictegravir signal.
Figure 2. General experimental workflow for Bictegravir analysis in plasma.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 7. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. Simultaneous Quantification of Bictegravir and Emtricitabine Using a Simple and Economical Liquid Chromatography-Ultraviolet Method for Therapeutic Drug Monitoring in Patients with Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues in deuterated internal standard quantification
Welcome to the Technical Support Center for deuterated internal standard quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during mass spectrometry-based experiments.
Issue 1: Chromatographic Separation of Analyte and Internal Standard
Question: My deuterated internal standard (IS) has a different retention time than my analyte. Why is this happening and how can I fix it?
Answer: This phenomenon is a well-documented chromatographic issue known as the "deuterium isotope effect," which is most commonly observed in reversed-phase chromatography.[1][2] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity, causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[1][2] This separation can lead to the analyte and the internal standard being subjected to different matrix effects, which can compromise the accuracy and precision of the quantification.[2][3]
Troubleshooting Guide: Retention Time Mismatch
| Symptom | Potential Cause | Recommended Action |
| The deuterated IS peak consistently elutes before the analyte peak. | Deuterium Isotope Effect: Changes in molecular lipophilicity due to deuterium substitution. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the IS to confirm the extent of separation.[3]2. Adjust Chromatography: Modify the mobile phase composition, gradient slope, or column temperature to improve co-elution.[1]3. Reduce Column Resolution: If separation persists, using a column with a lower theoretical plate count can help merge the two peaks.[2] |
| Retention time shift is inconsistent across different sample batches. | Differential Matrix Effects: The matrix composition of different samples may be altering the retention of the analyte and/or IS differently. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix components.2. Evaluate Matrix Effects: Conduct experiments with different matrix lots to assess the variability of the isotope effect.[4] |
| The issue is not solvable through chromatographic adjustments. | Fundamental Physicochemical Differences: The position and number of deuterium atoms may cause an unavoidable chromatographic shift. | Consider Alternative IS: If co-elution cannot be achieved, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[2] |
Experimental Protocol: Verification of Co-elution
Objective: To visually and quantitatively assess the co-elution of the analyte and the deuterated internal standard.
Methodology:
-
Prepare a Suitability Solution: Create a solution containing both the analyte and the deuterated internal standard in a clean solvent (e.g., 50:50 acetonitrile:water) at a mid-range concentration.
-
LC-MS/MS Analysis: Inject the suitability solution onto the LC-MS/MS system using the intended analytical method.
-
Data Acquisition: Acquire the data by monitoring the specific mass transitions for both the analyte and the internal standard.
-
Data Analysis:
-
Overlay the extracted ion chromatograms (XICs) for both the analyte and the IS.
-
Visually inspect for any separation between the two peak apexes.
-
Calculate the retention times for both peaks. A significant and consistent difference indicates a lack of co-elution.
-
Diagram 1: Troubleshooting workflow for chromatographic separation.
Issue 2: Inaccurate Results Due to Differential Matrix Effects
Question: My results are highly variable and inaccurate, even though my analyte and deuterated internal standard appear to co-elute. What could be the cause?
Answer: Even with perfect co-elution, the analyte and the deuterated internal standard can be subject to different degrees of ion suppression or enhancement, a phenomenon known as "differential matrix effects".[3] This can occur because the two molecules, while chemically similar, may interact differently with co-eluting matrix components in the ion source of the mass spectrometer. Studies have shown that matrix effects for an analyte and its deuterated IS can differ by 26% or more in complex matrices like plasma and urine.[5]
Troubleshooting Guide: Differential Matrix Effects
| Symptom | Potential Cause | Recommended Action |
| Poor precision and accuracy in QC samples. | Variable Ion Suppression/Enhancement: Different lots of matrix are affecting the analyte and IS ionization differently. | 1. Quantify Matrix Effect: Perform a post-extraction addition experiment to measure the matrix effect for both the analyte and IS across multiple matrix lots.[4]2. Improve Sample Cleanup: Enhance the sample preparation procedure to more effectively remove interfering matrix components. |
| Analyte/IS area ratio is inconsistent. | Non-uniform Matrix Effects: The concentration and type of matrix components are not consistent across the sample set. | 1. Sample Dilution: Dilute samples to reduce the concentration of matrix components, if sensitivity allows.2. Re-optimize Chromatography: A slight adjustment in the chromatographic method might move the analyte and IS away from a region of high ion suppression. |
Quantitative Data: Example of Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) | Conclusion |
| Neat Solution | 1,200,000 | 1,500,000 | 0.80 | N/A | Reference |
| Post-Spiked Matrix Lot A | 840,000 | 1,200,000 | 0.70 | Analyte: -30%IS: -20% | Differential Suppression |
| Post-Spiked Matrix Lot B | 600,000 | 900,000 | 0.67 | Analyte: -50%IS: -40% | Severe Differential Suppression |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for the analyte and internal standard in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in a clean solvent.[1]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After extraction, spike the analyte and IS into the extracts at the same concentrations as Set A.[5]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix lots before extraction at the same concentrations.[1]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Calculate the matrix effect by comparing the peak areas from Set B to Set A.
-
Calculate the extraction recovery by comparing the peak areas from Set C to Set B.
-
A significant difference in the matrix effect percentage between the analyte and the IS indicates a differential matrix effect.
-
Diagram 2: Logical flow of differential matrix effects.
Issue 3: Isotopic Purity and Cross-Contribution
Question: I am observing a signal for my analyte in my blank samples that were only spiked with the deuterated internal standard. What is causing this?
Answer: This issue typically arises from two sources: isotopic impurity in the deuterated internal standard or natural isotopic contribution from the analyte.
-
Isotopic Impurity: The deuterated internal standard may contain a small amount of the non-deuterated (d0) analyte as an impurity from its synthesis.[6] This will lead to a false positive signal and an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[6] For reliable results, chemical purity should be >99% and isotopic enrichment should be ≥98%.
-
Natural Isotope Contribution: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can result in a signal at M+1, M+2, etc. If the mass difference between the analyte and the deuterated IS is small (e.g., +2 or +3 amu), the analyte's natural isotopic distribution can interfere with the IS signal, and vice versa.[5][7]
Troubleshooting Guide: Isotopic Interference
| Symptom | Potential Cause | Recommended Action |
| Analyte signal detected in blank matrix spiked only with IS. | Unlabeled Analyte Impurity in IS: The IS material is contaminated with the d0 form. | 1. Assess IS Purity: Analyze a high concentration solution of the IS and check for a signal in the analyte's mass transition. The response should be less than 20% of the LLOQ response.[1]2. Consult CoA: Review the Certificate of Analysis from the supplier for specified isotopic purity.[6] |
| Non-linear calibration curve, especially at high concentrations. | Analyte Isotope Contribution: The M+n peak of the analyte is contributing to the IS signal, suppressing the IS response at high analyte concentrations. | 1. Increase Mass Difference: Use an IS with a higher degree of deuteration (e.g., d5 instead of d2) to provide a greater mass shift. A mass difference of ≥ 3 amu is recommended.[5]2. Use Correction Algorithms: Some software platforms can mathematically correct for predictable isotopic cross-talk.[5] |
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To determine the contribution of the unlabeled analyte from the deuterated internal standard stock.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte (e.g., charcoal-stripped plasma or a buffer).
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in the analytical method.[1]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The signal for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the response should be less than 20% of the analyte's response at the LLOQ.[1]
Diagram 3: Sources of isotopic cross-contribution.
Issue 4: Stability and H/D Back-Exchange
Question: The response of my internal standard is decreasing over time during the analytical run. What could be the problem?
Answer: A decreasing internal standard signal can be an indication of instability, often due to isotopic back-exchange.[8] This occurs when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[8][9] This phenomenon is more likely to occur under certain conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][9]
-
pH and Temperature: Acidic or basic conditions and elevated temperatures can catalyze the exchange of deuterium with hydrogen.[1][10]
Losing the deuterium label compromises quantification by reducing the IS signal and potentially creating a false signal for the unlabeled analyte.[1]
Troubleshooting Guide: Internal Standard Instability
| Symptom | Potential Cause | Recommended Action |
| IS signal decreases in samples that have been in the autosampler for a long time. | Back-exchange in Autosampler: The IS is unstable in the reconstitution solvent or sample matrix over time. | 1. Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4 °C).[10]2. Minimize Queue Time: Reduce the time samples sit in the autosampler before injection.[10]3. Evaluate Solvent Stability: Incubate the IS in the reconstitution solvent and assess its stability over time. |
| IS response is low and inconsistent in all samples. | Back-exchange during Sample Prep: The pH, temperature, or duration of the sample preparation steps are promoting H/D exchange. | 1. Control pH: Adjust the pH of solutions to be closer to neutral, if the method allows.[10]2. Reduce Temperature: Perform sample preparation steps on ice or at reduced temperatures.[10]3. Choose a More Stable IS: Select an IS where deuterium labels are on chemically stable positions, such as aromatic rings or alkyl chains.[9] |
Quantitative Data: Example of IS Stability Experiment
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Matrix | 24 | 25 | 7.4 | 18% | Yes |
| Matrix | 24 | 4 | 7.4 | <5% | No |
| Reconstitution Solvent | 24 | 25 | 8.5 | 35% | Yes |
| Reconstitution Solvent | 24 | 25 | 6.0 | <5% | No |
This hypothetical data shows the IS is unstable at room temperature, especially in a slightly basic solvent.[8]
Experimental Protocol: Assessing Isotopic Stability
Objective: To determine if H/D back-exchange is occurring under specific analytical conditions.[8]
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process and analyze it.[8]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under the conditions of your analytical method (e.g., 4 hours at room temperature).
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions.
-
-
Sample Processing: After incubation, process the samples using your standard extraction method.
-
LC-MS/MS Analysis: Analyze all samples and monitor the signals for both the deuterated IS and the corresponding unlabeled analyte.
-
Data Analysis:
Diagram 4: Factors and consequences of H/D back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Low-Level Bictegravir Detection with Bictegravir-d5
Welcome to the technical support center for the sensitive quantification of Bictegravir (B606109) using its deuterated internal standard, Bictegravir-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the bioanalytical method development and validation for low-level Bictegravir detection.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Bictegravir quantification?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative LC-MS/MS analysis. It is the gold standard because it has nearly identical chemical and physical properties to Bictegravir. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. By normalizing the Bictegravir signal to the this compound signal, you can achieve higher accuracy and precision, especially at low concentrations, as it compensates for variability during sample preparation and analysis.[1][2]
Q2: What is a typical Lower Limit of Quantification (LLOQ) I can expect to achieve for Bictegravir in plasma?
A2: With a well-optimized LC-MS/MS method, LLOQs for Bictegravir in human plasma are frequently reported in the range of 1-2 ng/mL.[3][4][5] Achieving a low LLOQ depends on several factors, including the sensitivity of your mass spectrometer, the efficiency of your sample preparation, and the cleanliness of your system.
Q3: What are the recommended MRM transitions for Bictegravir and this compound?
A3: The most commonly used and sensitive MRM (Multiple Reaction Monitoring) transition for Bictegravir in positive ion mode is m/z 450.1 → 289.1.[3][4][5] For this compound, the precursor ion will be shifted by 5 Da, so the transition would be m/z 455.1 → 294.1. It is always recommended to optimize these transitions on your specific instrument.
Q4: What is the most common sample preparation technique for Bictegravir analysis in plasma?
A4: Protein precipitation is a widely used, simple, and effective method for extracting Bictegravir from plasma samples.[1][2][3][4] Acetonitrile (B52724) is a common precipitation solvent. This technique is favored for its ability to provide consistent and reproducible results with manageable matrix effects for mass spectrometric analysis.[3]
Troubleshooting Guides
Issue 1: High Background Noise or Poor Signal-to-Noise (S/N) at the LLOQ
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.22 µm filter. |
| System Contamination | Flush the entire LC system, including the autosampler, with a strong solvent wash (e.g., a gradient of water, acetonitrile, isopropanol (B130326) with a small amount of acid or base). Clean the ion source of the mass spectrometer. |
| Matrix Effects | Evaluate matrix effects by comparing the response of Bictegravir in post-extraction spiked blank matrix to its response in a neat solution. If significant ion suppression or enhancement is observed, consider improving sample cleanup (e.g., using solid-phase extraction), optimizing the chromatography to separate Bictegravir from interfering matrix components, or diluting the sample.[6][7][8] |
| Suboptimal MS Parameters | Infuse a standard solution of Bictegravir to optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) and collision energy to maximize the signal intensity of the 450.1 → 289.1 transition.[9][10][11] |
Issue 2: Inconsistent or Poor Peak Shape for Bictegravir
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Column Degradation | Ensure the column is not past its lifetime. If peak fronting or tailing is observed, try flushing the column or replacing it. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for Bictegravir (an acidic mobile phase with formic acid is common).[3][4] Check for proper mobile phase composition and mixing. |
| Sample Solvent Effects | The solvent used to reconstitute the sample after extraction should be as close as possible in composition to the initial mobile phase to avoid peak distortion. |
| Injector Issues | Inspect the autosampler for any blockages or leaks in the sample loop or needle. |
Issue 3: Inability to Achieve Desired LLOQ
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Sample Concentration | If using a protein precipitation method, consider evaporating the supernatant and reconstituting in a smaller volume of a weaker solvent to concentrate the sample. |
| Low Injection Volume | Increase the injection volume, but be mindful of potential peak shape distortion if the injection solvent is much stronger than the mobile phase. |
| Poor Ionization Efficiency | Re-optimize the ion source parameters. Ensure the ESI probe is positioned correctly. Experiment with different mobile phase additives to enhance ionization. |
| Detector Sensitivity | Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. |
Experimental Protocols
Detailed Methodology for Low-Level Bictegravir Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.
1. Preparation of Stock and Working Solutions
-
Bictegravir and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in an appropriate solvent like DMSO or methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
2. Calibration Standards and Quality Control Samples
-
Prepare calibration standards in blank plasma at concentrations ranging from, for example, 1 ng/mL to 2000 ng/mL.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 100 ng/mL, and 1500 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Bictegravir, then return to initial conditions for re-equilibration. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Bictegravir) | 450.1 → 289.1 |
| MRM Transition (this compound) | 455.1 → 294.1 |
| Collision Energy & Source Parameters | Optimize based on instrument-specific tuning. |
Quantitative Data Summary
Table 1: Example Calibration Curve and QC Performance for Bictegravir
| Sample Type | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 2 | 1.95 | 97.5 | <15 |
| QC Low | 6 | 6.12 | 102.0 | <10 |
| QC Medium | 200 | 198.4 | 99.2 | <5 |
| QC High | 400 | 408.0 | 102.0 | <5 |
Data presented is illustrative and based on typical performance criteria from bioanalytical method validation guidelines.[3]
Table 2: Recovery and Matrix Effect Evaluation
| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Bictegravir | Low | 92.5 | 95.8 (slight suppression) |
| Bictegravir | High | 94.1 | 96.2 (slight suppression) |
| This compound | Low | 93.2 | 95.5 (slight suppression) |
Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect is assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. Values close to 100% indicate minimal effect.[6][12]
Visualizations
Caption: Workflow for low-level Bictegravir analysis.
Caption: Troubleshooting logic for poor S/N.
References
- 1. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect and recovery terminology issues in regulated drug bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Refinement of Sample Cleanup Protocols for Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample cleanup protocols for complex biological samples.
Troubleshooting Guides
This section offers solutions to common problems encountered during solid-phase extraction (SPE), protein precipitation, and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Question: Why am I experiencing low analyte recovery in my SPE protocol?
Answer: Low analyte recovery is a frequent issue in SPE and can stem from several factors.[1][2] The primary causes include an incorrect choice of sorbent, insufficient elution solvent strength, or issues with the sample loading and elution flow rates.[1][3][4] To troubleshoot this, consider the following:
-
Sorbent-Analyte Mismatch: Ensure the sorbent chemistry is appropriate for your analyte's properties (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged compounds).[1] If the analyte is too strongly retained, a less retentive sorbent may be necessary.[2]
-
Elution Solvent Optimization: The elution solvent may be too weak to desorb the analyte completely.[1][3] Increase the organic solvent percentage or use a stronger eluent. For ionizable analytes, adjusting the pH of the elution solvent can improve recovery.[1]
-
Flow Rate Control: A sample loading flow rate that is too high can prevent efficient analyte binding to the sorbent.[1][4][5] Conversely, an excessively fast elution flow rate may not allow sufficient time for the analyte to desorb. It is recommended to control the loading flow rate at approximately 1-2 mL/min and allow the elution solvent to soak into the sorbent before application of pressure.[1]
-
Drying of the Cartridge Bed: The cartridge bed drying out before the sample is loaded can lead to poor reproducibility. If this occurs, the cartridge should be re-conditioned and re-equilibrated.[1]
Question: What causes poor reproducibility in my SPE experiments?
Answer: Poor reproducibility in SPE can be frustrating. Common causes include variations in sample processing, inconsistent flow rates, and overloading the cartridge.[1][6] Here are some troubleshooting steps:
-
Consistent Flow Rates: Use a positive pressure manifold for more consistent flow rates between samples and runs, which can significantly improve reproducibility compared to vacuum manifolds.[6]
-
Avoid Cartridge Overloading: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and inconsistent recoveries.[1] If overloading is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass.[3][5]
-
Prevent Sorbent Bed Drying: Ensure the sorbent bed does not dry out between the conditioning/equilibration and sample loading steps.[1]
Protein Precipitation Troubleshooting
Question: My protein pellet is difficult to separate or resuspend after precipitation. What can I do?
Answer: Challenges with the protein pellet after precipitation are common and can impact downstream analysis. The choice of precipitation solvent and the centrifugation conditions are critical.
-
Solvent Choice: Acetonitrile (B52724) is a common choice for protein precipitation and typically results in a cleaner supernatant than methanol (B129727).[7][8] Trichloroacetic acid (TCA) in combination with acetone (B3395972) is another effective method.[9]
-
Centrifugation: Ensure that centrifugation is performed at a sufficient speed and for an adequate duration to form a compact pellet.[8][10] After centrifugation, carefully decant the supernatant without disturbing the pellet.[11]
-
Washing the Pellet: Washing the pellet with cold acetone can help to remove residual contaminants and may improve the pellet's characteristics.[10]
-
Resuspension: Do not over-dry the pellet, as this can make it very difficult to redissolve.[11] Use a buffer appropriate for your downstream application and vortex thoroughly to dissolve the pellet.[11] Sonication can also aid in resuspension.[12]
Question: I am observing significant protein precipitation in my lysate before heat treatment in a Thermal Proteome Profiling (TPP) experiment. What is the cause?
Answer: Premature protein precipitation in a TPP experiment can be caused by several factors related to sample handling and preparation.[13]
-
Incomplete Cell Lysis: Ensure complete cell lysis to release all soluble proteins. Keep samples on ice during lysis to minimize protease activity.[13]
-
DNA Contamination: High concentrations of DNA can increase the viscosity of the lysate and promote protein aggregation. Adding DNase to the lysis buffer can mitigate this issue.[13]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your lysate, as this can lead to protein denaturation and precipitation. It is recommended to prepare aliquots of the lysate.[13][14]
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: How can I prevent or break an emulsion that has formed during LLE?
Answer: Emulsion formation is a very common problem in LLE, which occurs when the two liquid phases do not separate cleanly.[15][16]
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to reduce the formation of emulsions.[15]
-
"Salting Out": Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous layer, which helps to break up emulsions.[15]
-
Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.[15]
-
Filtration: Passing the mixture through a phase separation filter paper can also be an effective way to separate the layers.[15]
Question: My analyte recovery is low in my LLE procedure. How can I improve it?
Answer: Low analyte recovery in LLE is often related to the choice of extraction solvent and the pH of the aqueous phase.[16]
-
Solvent Selection: The choice of organic solvent is crucial. The polarity of the solvent should be optimized to selectively extract the analyte of interest.[16] The logP value of the analyte can be a good indicator of its partitioning behavior between the aqueous and organic phases.[16]
-
pH Adjustment: For ionizable analytes, adjusting the pH of the aqueous sample is critical. For acidic analytes, the pH should be adjusted to at least two units below the pKa to ensure they are in their neutral, more organic-soluble form. For basic analytes, the pH should be adjusted to two units above the pKa.[16]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of sample contamination in proteomics experiments and how can they be avoided?
A1: Common contaminants in proteomics include keratins from skin and hair, dust, and polymers from detergents and plastics.[17] To minimize contamination, it is crucial to wear powder-free nitrile gloves, work in a clean environment, use high-purity solvents and reagents, and avoid the use of detergents that are not compatible with mass spectrometry.[17][18]
Q2: How do I choose the right sample cleanup method for my biological sample?
A2: The choice of cleanup method depends on the nature of your sample, the analyte of interest, and the downstream analytical technique.[6] Protein precipitation is a simple and fast method for removing the bulk of proteins.[8] LLE and supported liquid extraction (SLE) are effective for removing phospholipids (B1166683) and pigments.[6] SPE offers the highest degree of selectivity and is ideal for concentrating analytes and removing a wide range of interferences.[6]
Q3: What are matrix effects in LC-MS analysis and how can sample cleanup help to mitigate them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[14] These effects can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[14] Effective sample cleanup is essential to remove interfering matrix components, such as phospholipids and salts, thereby reducing matrix effects and improving the quality of LC-MS data.[6][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to different sample cleanup protocols.
Table 1: Comparison of Common LC-MS Sample Cleanup Methods for Bioanalysis [6]
| Feature | Protein Precipitation | Phospholipid Precipitation | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Solid Phase Extraction (SPE) |
| Remove Particulates | ✓ | ✓ | ✓ | ✓ | ✓ |
| Remove Proteins | ✓ | ✓ | ✓ | ✓ | ✓ |
| Remove Phospholipids | ✓ | ✓ | ✓ | ✓ | |
| Remove Pigments | ✓* | ✓ | |||
| Desalt | ✓ | ✓ | ✓ | ||
| Switch Solvents | ✓ | ✓ | ✓ | ||
| Sample Concentration | ✓ | ||||
| The technique only removes some of the interfering substance. |
Table 2: Analyte Recoveries for Veterinary Drugs in Bovine Liver Using Different Cleanup Methods [19]
| Cleanup Method | Percentage of Analytes with 70-120% Recovery |
| EMR—Lipid | 93% |
| QuEChERS | Lower than EMR—Lipid |
| Zirconia | Lower than EMR—Lipid |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[3]
-
Equilibration: Pass 1 mL of water or a buffer similar to the sample matrix through the cartridge.[3] Do not allow the sorbent to dry.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate (e.g., 1-2 mL/min).[1]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.[20]
-
Elution: Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a pH modifier).[1][3]
Detailed Protocol for Protein Precipitation of Serum/Plasma Samples
This protocol is suitable for preparing samples for LC-MS analysis.[7]
-
Dispense three volumes of cold acetonitrile into a microcentrifuge tube (e.g., 600 µL for 200 µL of serum).
-
Add one volume of the serum or plasma sample to the acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube for analysis.
Detailed Protocol for Liquid-Liquid Extraction (LLE) of Urine Samples
This optimized protocol is for the extraction of volatile and semi-volatile compounds from urine.[21][22]
-
To 2 mL of urine in a glass vial, add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulphate.
-
Vortex the vial until the salt is completely dissolved.
-
Add 4 mL of dichloromethane (B109758) (DCM) and vortex for 1 minute.
-
Centrifuge the vial for 1 minute at 3500 rpm to separate the layers.
-
Collect the lower organic (DCM) layer containing the extracted compounds.
Visualizations
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for solid-phase extraction (SPE).
Troubleshooting Logic for Low Analyte Recovery in SPE
Caption: A troubleshooting guide for low analyte recovery in SPE.
Experimental Workflow for Protein Precipitation
Caption: A general workflow for protein precipitation.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. specartridge.com [specartridge.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. selectscience.net [selectscience.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. filtrous.com [filtrous.com]
- 9. scribd.com [scribd.com]
- 10. its.caltech.edu [its.caltech.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.organomation.com [blog.organomation.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 17. Useful Protocols [research.childrenshospital.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FDA-Compliant Bioanalytical Method Validation for Bictegravir Using a Stable Isotope-Labeled Internal Standard
This guide provides a detailed comparison of bioanalytical methods for the quantification of Bictegravir in biological matrices, with a focus on adhering to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The performance of a method using a stable isotope-labeled internal standard (SIL-IS), Bictegravir-d5, is compared against an alternative method using an analog internal standard. This document is intended for researchers, scientists, and professionals in the drug development field.
The validation of bioanalytical methods is a critical requirement for regulatory submissions, ensuring that the data generated from nonclinical and clinical studies are reliable.[1][2] The FDA's "Bioanalytical Method Validation Guidance for Industry" and the internationally harmonized ICH M10 guidance outline the essential parameters that define a method's performance, including accuracy, precision, selectivity, sensitivity, and stability.[1][2][3][4]
Core Principles of FDA Bioanalytical Method Validation
A bioanalytical method must be thoroughly validated to demonstrate its suitability for its intended purpose.[1] The fundamental parameters evaluated during validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][5]
-
Accuracy: The closeness of the measured value to the true value.[1][5]
-
Precision: The degree of agreement among a series of measurements from the same sample.[1][5]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[5]
-
Recovery: The efficiency of the extraction process.[5]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[5][6]
Comparison of Internal Standard Strategies for Bictegravir Analysis
The choice of internal standard (IS) is crucial for a robust LC-MS/MS method. A SIL-IS like this compound is the preferred choice as it shares near-identical physicochemical properties with the analyte, Bictegravir. This ensures it co-elutes and experiences similar extraction recovery and matrix effects, providing superior correction for analytical variability.[6] An alternative approach is to use a structurally similar compound, or an analog IS, which may be more cost-effective but can behave differently during analysis.
The following table compares the performance of an LC-MS/MS method for Bictegravir using this compound as the SIL-IS against a method using an analog IS, with data synthesized from published studies.[7][8]
| Validation Parameter | Method A: Bictegravir with SIL-IS (this compound) | Method B: Bictegravir with Analog IS (e.g., Naproxen) | FDA Acceptance Criteria |
| Linearity (r²) | >0.994[8] | >0.99 | ≥0.99 |
| LLOQ (ng/mL) | 20.0[8] | 2[7] | Clearly defined and reproducible |
| Accuracy (Inter-assay %Bias) | ≤ ±8.5%[8] | Within ±15% | ±15% of nominal (±20% at LLOQ) |
| Precision (Inter-assay %CV) | ≤ 11.4%[8] | < 15% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | 99.1% - 110%[8] | Reproducible | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated | Potential for variability | Minimal and controlled |
| Stability (Freeze-Thaw) | Deviation within ±15% | Deviation within ±15% | ±15% from nominal concentration |
As the data indicates, the method utilizing this compound demonstrates excellent accuracy and precision, well within the FDA's acceptance limits. The use of a SIL-IS effectively compensates for matrix effects and variability in extraction, leading to highly reliable and reproducible results.
Visualizing the Bioanalytical Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for a typical LC-MS/MS bioanalysis and the logical relationship between the core FDA validation parameters.
Detailed Experimental Protocol: Bictegravir Quantification using this compound
This section details a representative LC-MS/MS method for the quantification of Bictegravir in human plasma using this compound as the internal standard, based on established and validated procedures.[8][9]
1. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of Bictegravir and this compound (IS) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working standard solutions for the calibration curve by serially diluting the Bictegravir stock solution. Prepare separate working solutions for low, medium, and high QC samples.
-
Spiked Samples: Spike blank human plasma with the working solutions to create calibration standards and QC samples at desired concentrations. The calibration range for Bictegravir is typically 20 to 20,000 ng/mL.[8]
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50-100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard working solution (e.g., 20 µL of this compound solution).
-
Add 3 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column, such as a Waters Atlantis T3 C18 (50x2.1mm, 3µm particle size), is suitable.[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bictegravir: m/z 450.1 → 289.1[7]
-
This compound (IS): The transition would be monitored based on the mass shift due to deuterium (B1214612) labeling (e.g., m/z 455.1 → 294.1, specific transition to be optimized).
-
-
4. Data Analysis
-
Integrate the peak areas for Bictegravir and this compound.
-
Calculate the peak area ratio (Bictegravir / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Bictegravir in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. ijper.org [ijper.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Validation of a Quantitative Assay for Bictegravir Using Bictegravir-d5 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview and comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bictegravir (B606109) in human plasma, utilizing Bictegravir-d5 as a stable, isotopically labeled internal standard. The performance of this method is compared with an alternative method that employs a different internal standard, Naproxen. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of antiretroviral agents.
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for Bictegravir quantification using this compound as an internal standard is presented below. This protocol is based on established and published analytical methods.[1][2]
1. Sample Preparation: Protein Precipitation
-
A small volume of human plasma (e.g., 30-50 µL) is used for the analysis.[1][3]
-
Protein precipitation is achieved by adding methanol (B129727) or acetonitrile (B52724) containing the internal standard, this compound.[1][3]
-
The mixture is vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected and can be directly injected into the LC-MS/MS system or further diluted if necessary.[1]
2. Liquid Chromatography
-
Column: A reverse-phase C18 column is typically used for chromatographic separation. Examples include Waters Atlantis T3 C18 (50×2.1mm, 3µm particle size) or Kinetex EVO C18 (50 × 3.0 mm, 5 μm).[1][3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.[1][3]
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the prepared sample is injected into the system.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[1][3]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized for detection and quantification.[3][4]
-
MRM Transitions:
Below is a diagram illustrating the experimental workflow for the quantitative analysis of Bictegravir.
Experimental workflow for Bictegravir quantitative assay.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance of two different validated LC-MS/MS methods for Bictegravir. Method 1 utilizes this compound as the internal standard, providing a highly specific and accurate quantification. Method 2 employs Naproxen, a non-isotopically labeled compound, as the internal standard.
Table 1: Method Comparison
| Parameter | Method 1 (Internal Standard: this compound) | Method 2 (Internal Standard: Naproxen) |
| Chromatography | Reverse Phase C18 | Reverse Phase C18[4] |
| Detection | Triple Quadrupole MS[1] | Triple Quadrupole MS[4] |
| Ionization Mode | ESI Positive[1] | ESI Positive[4] |
| Sample Volume | 30 µL Human Plasma[1] | Not Specified |
| Extraction | Protein Precipitation (Methanol)[1] | Precipitation Extraction Technique[4] |
Table 2: Performance Characteristics
| Validation Parameter | Method 1 (Internal Standard: this compound) | Method 2 (Internal Standard: Naproxen) |
| Linearity Range | 20.0 - 20,000 ng/mL[1][2] | 2 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.994[1][2] | Not Specified |
| Accuracy (Inter-assay %Bias) | ≤ ±8.5%[1][2] | Not Specified |
| Precision (Inter-assay %CV) | ≤ 11.4%[1][2] | Not Specified |
| Mean Extraction Recovery | Not Specified | Reproducible[4] |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[1] | 2 ng/mL[4] |
| Total Run Time | Not Specified | 3.0 min[4] |
| Validation Guidelines | FDA Guidance for Industry[1][2] | FDA, EMA, and ICH guidelines[4] |
The logical relationship of the key validation parameters is illustrated in the diagram below.
Logical relationship of bioanalytical validation parameters.
Discussion of Comparative Performance
The use of a stable, isotopically labeled internal standard like this compound (Method 1) is generally considered the gold standard in quantitative LC-MS/MS assays. This approach minimizes variability arising from sample preparation, matrix effects, and instrument response, as the analyte and the internal standard behave nearly identically during the entire analytical process. The data presented for Method 1 demonstrates a wide linear dynamic range and high accuracy and precision, making it suitable for clinical pharmacokinetic studies.[1][2]
Method 2, which employs Naproxen as an internal standard, offers a more economical alternative.[4] While this method also demonstrates acceptable performance according to regulatory guidelines, the use of a non-isotopically labeled internal standard may not fully compensate for potential matrix effects and variability in ionization efficiency between the analyte and the internal standard. However, the reported lower limit of quantification (LLOQ) is lower than that of Method 1, suggesting high sensitivity. The shorter run time of Method 2 also offers a higher throughput.[4]
The choice between using a deuterated internal standard like this compound or a non-isotopically labeled one such as Naproxen depends on the specific requirements of the study. For applications demanding the highest level of accuracy and precision, such as pivotal clinical trials, the use of this compound is recommended. For routine therapeutic drug monitoring or high-throughput screening where cost and speed are critical factors, a validated method with a non-isotopically labeled internal standard can be a viable and economical option. Both methods presented have been successfully validated according to international guidelines, ensuring their reliability for the quantification of Bictegravir in human plasma.[1][2][4]
References
- 1. Validation of an LC-MS/MS Assay for the Simultaneous Determination of Bictegravir, Doravirine, and Raltegravir in Human Plasma | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
A Comparative Guide to Internal Standards for Bictegravir Analysis: Bictegravir-d5 vs. Other Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Bictegravir, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the most commonly employed internal standard, Bictegravir-d5, with other alternatives, supported by experimental data from published analytical methods.
The quantification of drugs in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies on the use of an internal standard to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire process, including extraction, chromatography, and ionization. The most common choices for internal standards fall into two main categories: stable isotope-labeled (SIL) internal standards and structural analogs (or non-isotopically labeled) internal standards.
This guide will focus on the comparative performance of:
-
This compound: A deuterated stable isotope-labeled internal standard, which is structurally identical to Bictegravir but with five deuterium (B1214612) atoms replacing hydrogen atoms.
-
Naproxen: A non-steroidal anti-inflammatory drug that is structurally unrelated to Bictegravir but has been used as an internal standard in a simultaneous analysis method.
-
Dolutegravir: Another integrase inhibitor that is structurally similar to Bictegravir and has been mentioned as a potential internal standard.
Performance Data Comparison
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, leading to accurate and precise quantification. The following tables summarize the performance of this compound and Naproxen as internal standards for Bictegravir analysis based on data from validated LC-MS/MS methods.
| Performance Parameter | This compound | Naproxen | Reference |
| Type of Internal Standard | Stable Isotope-Labeled (Deuterated) | Structural Analog (Non-related structure) | N/A |
| Linearity Range (ng/mL) | 20.0 - 20,000 | 2 - 500 | [1][2] |
| Correlation Coefficient (r²) | >0.994 | Not explicitly stated for Bictegravir | [1] |
| Inter-assay %Bias (Accuracy) | ≤ ±8.5% | Not explicitly stated for Bictegravir | [1] |
| Inter-assay %CV (Precision) | ≤ 11.4% | Not explicitly stated for Bictegravir | [1] |
| Mean Extraction Recovery (%) | Not explicitly stated | 85.34% (for Bictegravir) | [2] |
| Matrix Effect (%) | Not explicitly stated | 93.45% (for Bictegravir) | [2] |
Table 1: Comparison of Performance Parameters for this compound and Naproxen as Internal Standards for Bictegravir Analysis.
| Internal Standard | QC Level | Mean Recovery (%) | % CV of Recovery | Mean Matrix Effect (%) | % CV of Matrix Effect | Reference |
| Naproxen | LQC | 85.34 | 1.89 | 93.45 | 2.11 | [2] |
| Naproxen | MQC | 86.12 | 1.56 | 92.87 | 1.78 | [2] |
| Naproxen | HQC | 84.98 | 1.23 | 94.12 | 1.54 | [2] |
Table 2: Detailed Recovery and Matrix Effect Data for Bictegravir Analysis using Naproxen as an Internal Standard.[2] LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the experimental protocols for the quantification of Bictegravir using this compound and Naproxen as internal standards.
Method 1: Bictegravir Analysis using this compound Internal Standard
This method describes the simultaneous determination of Bictegravir, Doravirine, and Raltegravir in human plasma.
-
Sample Preparation: Protein precipitation is performed on plasma samples using their stable, isotopically labeled internal standards (BIC-d5, 13C6-DOR, and RAL-d6).[1]
-
Chromatography: Reverse-phase chromatography is conducted on a Waters Atlantis T3 C18 column (50x2.1mm, 3µm particle size).[1]
-
Mass Spectrometry: Detection is achieved by electrospray ionization in positive ion mode on an AB Sciex API-5000 triple quadrupole mass spectrometer.[1]
Method 2: Bictegravir Analysis using Naproxen Internal Standard
This method was developed for the simultaneous estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in human plasma.
-
Sample Preparation: A protein precipitation extraction technique is utilized.[2]
-
Chromatography: Chromatographic separation is performed on a Zorbax XDB C18 analytical column (2.1 X 50 and particle size of 5μm) with an isocratic mobile phase consisting of Acetonitrile: 0.1% Formic acid in water (70:30, v/v), at a flow rate of 0.15 mL/minute.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) positive ion mode is used for detection. The parent-to-production conversions were observed at m/z 450.1 → 289.1 for Bictegravir and m/z 231.12 → 184.82 for Naproxen.[2]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in selecting an internal standard.
Caption: A simplified workflow for the bioanalysis of Bictegravir.
Caption: Decision logic for selecting an internal standard in bioanalysis.
Discussion and Conclusion
The choice of an internal standard significantly impacts the quality of bioanalytical data. Based on the available data, this compound, as a stable isotope-labeled internal standard, is theoretically the superior choice for the quantification of Bictegravir. SIL internal standards co-elute with the analyte and exhibit nearly identical behavior during ionization, which allows for the most effective correction of matrix effects and other sources of variability. The validation data for the method using this compound demonstrates excellent accuracy and precision over a wide linear range.[1]
Naproxen, a non-related structural analog, has also been successfully used as an internal standard for Bictegravir analysis. The data shows good recovery and manageable matrix effects for Bictegravir when using Naproxen.[2] However, it is important to note that a non-isotopically labeled internal standard may not always perfectly mimic the analyte's behavior, especially in complex matrices, which could potentially lead to less accurate results compared to a SIL internal standard.
References
Navigating the Analytical Maze: A Comparative Guide to Bictegravir Assay Validation Across Laboratories
A deep dive into the cross-validation of Bictegravir (B606109) assays reveals a landscape of robust and reliable analytical methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of published validation data from various research settings, offering critical insights for researchers, scientists, and drug development professionals. By examining the experimental protocols and performance data, we aim to facilitate a clearer understanding of the nuances in Bictegravir quantification, paving the way for improved inter-laboratory concordance.
Comparative Analysis of Assay Performance
The performance of Bictegravir assays is typically evaluated based on several key parameters: linearity, accuracy, precision, and recovery. The data summarized below, extracted from various independent validation studies, showcases the comparable efficacy of the developed LC-MS/MS methods.
| Parameter | Laboratory / Study 1 [6][7] | Laboratory / Study 2 [8][9][10][11] | Laboratory / Study 3 [1] | Laboratory / Study 4 [12] |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | UHPLC-MS/MS |
| Linearity Range (ng/mL) | 1 - 10,000 | 20 - 20,000 | 2 - 500 | 10.70 - 8560 (Total), 1.07 - 856.0 (Unbound) |
| Correlation Coefficient (r²) | ≥0.9991 | >0.994 | Not Reported | Not Reported |
| Accuracy (% Bias) | 95.07 - 104.70% | ≤ ± 8.5% | Not Reported | ≤13.8% |
| Precision (% CV) | 0.05 - 4.57% | ≤ 11.4% | Not Reported | ≤14.4% |
| Mean Extraction Recovery (%) | 98.64% | Not Reported | Reproducible | 99.8 - 105.1% |
A Closer Look at Experimental Protocols
While the core analytical technique is consistent, minor variations in experimental protocols exist between laboratories. These differences, primarily in sample preparation and chromatographic conditions, can influence assay performance.
Sample Preparation: The Foundation of Accurate Measurement
The most common approach for preparing plasma samples for Bictegravir analysis is protein precipitation.[6][8][12][13] This technique involves adding a solvent, typically acetonitrile (B52724), to the plasma sample to denature and precipitate proteins, leaving the drug of interest in the supernatant for analysis.
A Representative Protein Precipitation Protocol:
-
A small volume of human plasma (e.g., 50 µL) is aliquoted.[6]
-
An internal standard (IS) dissolved in acetonitrile is added to the plasma sample. The IS is a compound with similar chemical properties to Bictegravir but a different mass, allowing for accurate quantification.
-
The mixture is vortexed to ensure thorough mixing and protein precipitation.
-
The sample is then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing Bictegravir and the IS, is carefully transferred for injection into the LC-MS/MS system.[1]
Chromatographic Separation and Mass Spectrometric Detection
Liquid chromatography is employed to separate Bictegravir and the internal standard from other components in the sample extract. This separation is typically achieved using a C18 reverse-phase column.[6][8][14] The mobile phase, a mixture of organic solvent (like acetonitrile or methanol) and an aqueous solution (often containing a small amount of formic acid to improve ionization), carries the sample through the column.[1][6][14]
Following chromatographic separation, the analytes enter the mass spectrometer. The instrument is operated in the positive ion electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for detection.[1][6] This highly specific and sensitive technique involves monitoring a specific precursor ion to product ion transition for both Bictegravir and its internal standard. For Bictegravir, a common transition monitored is m/z 450.1 → 289.1.[1][6]
Visualizing the Path to Reliable Data
The workflow for bioanalytical method validation is a systematic process designed to ensure that the developed assay is reliable and reproducible for its intended purpose.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Signaling Pathway of Bictegravir Action
To provide a broader context for the importance of accurate quantification, the following diagram illustrates the mechanism of action of Bictegravir as an integrase inhibitor.
Caption: Bictegravir inhibits the HIV integrase enzyme, preventing viral DNA integration.
References
- 1. ijper.org [ijper.org]
- 2. tandfonline.com [tandfonline.com]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Bictegravir and Emtricitabine Using a Simple and Economical Liquid Chromatography-Ultraviolet Method for Therapeutic Drug Monitoring in Patients with Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
The Gold Standard: Evaluating Bictegravir Quantification with its Deuterated Counterpart
A deep dive into the accuracy and precision of Bictegravir (B606109) analysis reveals the distinct advantages of using Bictegravir-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, underscoring the method's robustness with supporting experimental data.
The quantification of the antiretroviral drug Bictegravir in biological matrices is a critical aspect of pharmacokinetic studies and therapeutic drug monitoring.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to ensure the accuracy and precision of LC-MS/MS assays.[2][3][4] This method effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[5]
Comparative Performance of Analytical Methods
While various analytical techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, have been developed for the simultaneous estimation of Bictegravir with other antiretrovirals, LC-MS/MS methods incorporating this compound offer superior sensitivity and specificity.[1][6][7] The data presented below, compiled from several studies, highlights the performance characteristics of LC-MS/MS methods utilizing this compound.
Table 1: Performance Characteristics of Bictegravir Quantification using LC-MS/MS with this compound Internal Standard
| Parameter | Human Plasma | Human Tissues |
| Linearity Range (ng/mL) | 1 - 10,000[8][9] | 0.05 - 50[10] |
| Correlation Coefficient (r²) | ≥0.9991[8][9] | 0.9930 ± 0.0024[10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[8][9] | 0.05[10] |
| Intra-day Precision (%CV) | ≤11.4[2] | Within ±15%[10] |
| Inter-day Precision (%CV) | ≤11.4[2] | Within ±15%[10] |
| Intra-day Accuracy (%Bias) | ≤±8.5[2] | Within ±15%[10] |
| Inter-day Accuracy (%Bias) | ≤±8.5[2] | Within ±15%[10] |
| Mean Extraction Recovery (%) | 98.64[8][9] | 85.48 - 107.44[10] |
Alternative Methods
For comparison, RP-HPLC methods have also been validated for Bictegravir quantification, often in combination with other drugs. While robust, these methods typically exhibit higher limits of quantification compared to LC-MS/MS.
Table 2: Performance Characteristics of Alternative Analytical Methods for Bictegravir Quantification
| Method | Linearity Range (µg/mL) | Analytes |
| RP-HPLC [6] | 25 - 125 | Bictegravir, Emtricitabine, Tenofovir AF |
| RP-HPLC [7] | Not Specified | Emtricitabine, Bictegravir, Tenofovir alafenamide |
| UPLC [11] | Not Specified | Tenofovir AF, Emtricitabine, Bictegravir |
| LC-UV [12] | 0.5 - 20.0 | Bictegravir, Emtricitabine |
Experimental Protocols: A Closer Look
The superior performance of the LC-MS/MS method with this compound is rooted in its meticulous experimental protocol. Below are the detailed methodologies from key experiments.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Bictegravir from biological matrices is protein precipitation.
-
A small volume of the biological sample (e.g., 50 µL of human plasma) is aliquoted.[8][9]
-
An internal standard solution containing this compound in acetonitrile (B52724) is added to the sample.[2][4][10]
-
The mixture is vortexed to ensure thorough mixing and precipitation of proteins.[10]
-
The sample is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[10]
-
The resulting supernatant, containing the analyte and internal standard, is collected for analysis.
References
- 1. Review of analytical methods for estimating bictegravir anti-HIV drug [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Dynamics of the Decay of Human Immunodeficiency Virus (HIV) RNA and Distribution of Bictegravir in the Genital Tract and Rectum in Antiretroviral-naive Adults Living With HIV–1 Treated With Bictegravir/Emtricitabine/Tenofovir Alafenamide (Spanish HIV/AIDS Research Network, PreEC/RIS 58) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theaspd.com [theaspd.com]
- 12. Simultaneous Quantification of Bictegravir and Emtricitabine Using a Simple and Economical Liquid Chromatography-Ultraviolet Method for Therapeutic Drug Monitoring in Patients with Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Bictegravir Assays: A Linearity and Range Determination Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Bictegravir (B606109), with a particular focus on assays utilizing Bictegravir-d5 as an internal standard. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid researchers in selecting the most suitable assay for their specific needs.
Quantitative Data Summary
The performance of different analytical methods for Bictegravir quantification is summarized in the table below. The primary focus is on assays employing this compound as an internal standard, offering high precision and accuracy. For comparative purposes, data from alternative methods are also included.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | This compound | Human Plasma | 20.0 - 20,000 | >0.994 | 20.0 | [1][2][3] |
| UHPLC-MS/MS | Stable Isotopic Internal Standards | Human Plasma | 30 - 9,000 | Not Specified | 30 | [4] |
| LC-MS/MS | Not Specified | Human Plasma | 1 - 10,000 | ≥0.9991 | 1 | [5] |
| LC-MS/MS | Naproxen | Human Plasma | 2 - 500 | Not Specified | 2 | [6] |
| RP-HPLC | Not Applicable | Bulk Drug/Formulation | 5 - 30 (µg/mL) | >0.999 | 5 (µg/mL) | [7] |
| RP-HPLC | Not Applicable | Pharmaceutical Dosage Form | 12.5 - 75 (µg/mL) | 0.999 | 12.5 (µg/mL) | [8] |
| LC-UV | Not Specified | Human Plasma | 500 - 20,000 | Not Specified | 500 | [9] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a basis for replication and comparison.
LC-MS/MS Assay with this compound
This method is a highly sensitive and specific assay for the quantification of Bictegravir in human plasma.
-
Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a plasma sample, an internal standard solution containing this compound is added.
-
Precipitation is induced by the addition of a solvent like acetonitrile (B52724).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.[2][3][4][5]
-
-
Chromatographic Conditions:
-
System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A reverse-phase C18 column is typically used for separation.[1][2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) formate) is used.
-
Flow Rate: Maintained at a constant rate to ensure reproducible retention times.
-
Injection Volume: A small volume of the extracted sample is injected into the system.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.[1][2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity. The transitions monitored are specific for Bictegravir and its deuterated internal standard, this compound.
-
Alternative Method: RP-HPLC with UV Detection
This method provides a more accessible alternative for the quantification of Bictegravir in pharmaceutical formulations, though it may have a higher limit of quantification compared to LC-MS/MS.
-
Sample Preparation:
-
The bulk drug or pharmaceutical formulation is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself.
-
The solution is sonicated to ensure complete dissolution and then filtered through a membrane filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly employed.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is used. The pH of the buffer is optimized for peak shape and separation.[7]
-
Flow Rate: A constant flow rate is maintained.[7]
-
Detection: UV detection is performed at a wavelength where Bictegravir shows maximum absorbance.[7]
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the linearity and range of a Bictegravir assay using a deuterated internal standard.
Caption: Workflow for Bictegravir assay linearity and range determination.
References
- 1. [PDF] Validation of an LC-MS/MS Assay for the Simultaneous Determination of Bictegravir, Doravirine, and Raltegravir in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. asianpubs.org [asianpubs.org]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Bictegravir-d5 for Quantitative Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the accurate quantification of drugs like Bictegravir is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of stable isotope-labeled internal standards (SIL-IS). Bictegravir-d5, a deuterated analog of Bictegravir, is a commonly used SIL-IS. Its isotopic purity is a critical factor that directly impacts the accuracy and reliability of quantitative results.
This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound, presents hypothetical comparative data to illustrate the importance of high purity, and offers detailed experimental protocols for researchers to implement in their laboratories.
The Critical Role of Isotopic Purity
An ideal internal standard must be chemically identical to the analyte but mass-distinguishable. However, the synthesis of deuterated compounds is rarely perfect, leading to the presence of isotopologues with fewer than the desired number of deuterium (B1214612) atoms (e.g., d0, d1, d2, d3, d4). The presence of the unlabeled analyte (d0) in the SIL-IS is particularly problematic as it can artificially inflate the measured concentration of the analyte, leading to inaccurate results. Therefore, a thorough assessment of isotopic purity is a mandatory step before using a new batch of SIL-IS in quantitative bioanalysis.
Comparison of this compound Batches: A Hypothetical Analysis
To illustrate the importance of selecting a high-purity internal standard, the following table summarizes the hypothetical isotopic purity data for three different batches of this compound.
| Parameter | This compound (Batch A) | This compound (Batch B) | This compound (Batch C) |
| Isotopic Purity (% d5) | 99.5% | 98.2% | 96.5% |
| Contribution from d0 (%) | < 0.01% | 0.15% | 0.5% |
| Contribution from d1 (%) | 0.05% | 0.5% | 1.2% |
| Contribution from d2 (%) | 0.1% | 0.6% | 1.0% |
| Contribution from d3 (%) | 0.15% | 0.3% | 0.5% |
| Contribution from d4 (%) | 0.2% | 0.25% | 0.3% |
| Overall Purity (Chemical + Isotopic) | >99.0% | >98.0% | >96.0% |
Analysis:
-
Batch A represents a high-quality internal standard with excellent isotopic purity. The minimal contribution from the d0 isotopologue ensures negligible impact on the quantification of the unlabeled Bictegravir.
-
Batch B shows a lower isotopic purity with a notable increase in the d0 contribution. This level of impurity could lead to a measurable overestimation of the analyte concentration, particularly at the lower limit of quantification.
-
Batch C has a significantly lower isotopic purity and a concerning level of d0. Using this batch as an internal standard would likely lead to inaccurate and unreliable quantitative data, compromising the integrity of the study.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for determining the isotopic purity of this compound using LC-HRMS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
Reagents and Materials:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
Procedure:
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: > 70,000 FWHM.
-
Data Acquisition: Acquire data across the chromatographic peak of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of Bictegravir (d0) and all its deuterated isotopologues (d1 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage contribution of each isotopologue to the total ion current.
-
Isotopic Purity (% d5) = (Area_d5 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4 + Area_d5)) * 100
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the isotopic distribution, ¹H NMR is used to confirm the positions of deuterium labeling and the overall structural integrity of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Compare the spectrum of this compound with that of an authentic standard of unlabeled Bictegravir.
-
The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum of this compound will confirm the locations of deuterium incorporation.
-
The presence of other unexpected signals may indicate chemical impurities.
-
Visualizing the Workflow
A clear and logical workflow is essential for the systematic assessment of a new batch of this compound.
Caption: Workflow for the assessment of this compound isotopic purity.
Alternative Internal Standards
While this compound is widely used, other stable isotope-labeled internal standards can also be employed. The ideal choice of an internal standard depends on commercial availability, cost, and the specific requirements of the assay.
| Internal Standard | Advantages | Disadvantages |
| This compound | Commercially available from multiple vendors. Good mass difference from the analyte. | Isotopic purity can vary between batches and suppliers. |
| ¹³C,¹⁵N-Bictegravir | Provides a larger mass shift, reducing the risk of isotopic cross-contribution. Generally higher isotopic purity. | Often more expensive and less readily available than deuterated analogs. |
| Bictegravir-¹³C3 | Offers a moderate mass shift. | May be less common and more expensive than this compound. |
When considering an alternative, the same rigorous isotopic purity assessment must be performed to ensure the quality and reliability of the quantitative data.
Conclusion
The isotopic purity of this compound is a non-negotiable parameter for ensuring the accuracy and reliability of quantitative studies. A systematic approach to assessing each new batch of internal standard, utilizing high-resolution mass spectrometry and NMR, is crucial. By implementing the protocols outlined in this guide and carefully considering the acceptance criteria for isotopic purity, researchers can have high confidence in their bioanalytical data, ultimately contributing to the successful development and monitoring of this important antiretroviral agent.
Unveiling Bictegravir's Journey: A Comparative Pharmacokinetic Analysis Across Diverse Patient Populations
For Immediate Release
A comprehensive analysis of bictegravir (B606109), a cornerstone integrase strand transfer inhibitor (INSTI) in HIV-1 therapy, reveals distinct pharmacokinetic profiles across various patient populations. This guide synthesizes data from multiple clinical studies, offering researchers, scientists, and drug development professionals a clear, comparative overview of bictegravir levels in adults, pediatric patients, pregnant women, and individuals with renal or hepatic impairment. The findings underscore the importance of considering patient-specific factors in understanding the disposition of this critical antiretroviral agent.
Quantitative Pharmacokinetic Parameters of Bictegravir
The following table summarizes the key pharmacokinetic (PK) parameters of bictegravir—maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and trough concentration (Ctrough)—across different patient populations. These data are crucial for assessing drug exposure and ensuring therapeutic efficacy and safety.
| Patient Population | Sub-population | Dose | Cmax (ng/mL) | AUC (µg·h/mL) | Ctrough (ng/mL) | Key Observations & References |
| Healthy Adults | General | 50 mg | 6150 | 102 | 2610 | Baseline pharmacokinetic profile. |
| Adults with HIV-1 | General | 50 mg | ~6560 | ~115 | ~2324 | Similar profile to healthy adults.[1] |
| Pregnant Women with HIV-1 | Second Trimester | 50 mg | - | 46-59% lower vs. postpartum | 62-74% lower vs. postpartum | Total bictegravir exposure is significantly lower during pregnancy.[2][3][4] |
| Third Trimester | 50 mg | 19% lower vs. postpartum | 35-59% lower vs. postpartum | 49-74% lower vs. postpartum | Despite lower concentrations, levels remain above the protein-adjusted 95% effective concentration.[2][3][4][5] | |
| Pediatric Patients with HIV-1 | Adolescents (12 to <18 yrs, ≥35 kg) | 50 mg | - | - | 35% lower vs. adults | Lower trough concentrations were not considered clinically significant.[6] |
| Children (6 to <12 yrs, ≥25 kg) | 50 mg | 53% higher vs. adults | - | 11% lower vs. adults | Higher Cmax compared to adults.[6][7] | |
| Children (≥2 yrs, 14 to <25 kg) | 30 mg | High | Similar to children ≥25 kg | Lower vs. adults | Higher Cmax likely due to higher dose on a mg/kg basis.[6][8][9] | |
| Patients with Renal Impairment | Severe (CrCl 15-29 mL/min) | 75 mg (single dose) | - | ~27% lower vs. normal renal function | - | No clinically relevant differences in free bictegravir AUC were observed.[10] |
| End-Stage Renal Disease (on Hemodialysis) | 50 mg | - | - | Lower vs. normal renal function | Trough concentrations remained 4- to 7-fold higher than the protein-adjusted 95% effective concentration.[11] | |
| Patients with Hepatic Impairment | Moderate (Child-Pugh Class B) | 75 mg (single dose) | - | ~41% lower vs. normal hepatic function | - | Free bictegravir AUC was only 23% lower, and no dose adjustment is recommended for mild or moderate impairment.[10][12][13][14] |
| Severe (Child-Pugh Class C) | - | - | - | - | Bictegravir has not been studied in this population and is not recommended.[12][13][14] | |
| Elderly Patients with HIV-1 (≥50 years) | Japanese Males | 50 mg | Similar to younger adults | Similar to younger adults | Similar to younger adults | Age did not significantly affect bictegravir pharmacokinetics in this study.[1][15] |
| Mixed Population (55-85 years) | 50 mg | Unchanged vs. younger adults | Unchanged vs. younger adults | Unchanged vs. younger adults | Physiologically-based pharmacokinetic modeling predicts up to a 40% increase in exposure with aging, not deemed clinically significant.[16][17] |
Experimental Protocols
Quantification of Bictegravir in Human Plasma via LC-MS/MS
The determination of bictegravir concentrations in human plasma is predominantly achieved through validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A typical protocol involves the following steps:
-
Sample Preparation: A small volume of human plasma (e.g., 50 µL) is subjected to protein precipitation.[18][19] This is accomplished by adding a precipitating agent, such as acetonitrile (B52724), which also contains an internal standard for quantification.[18][19][20]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The resulting supernatant, containing bictegravir and the internal standard, is carefully collected.[20]
-
Chromatographic Separation: The extract is injected into a liquid chromatography system. Separation is achieved on a C18 reverse-phase column using an isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile and water with a modifier like formic acid.[18][19]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and bictegravir and the internal standard are detected using multiple reaction monitoring (MRM).[18][20] The transition of the parent ion to a specific product ion is monitored for each compound to ensure specificity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known bictegravir concentrations, and the concentration in the plasma samples is determined by comparing the peak area ratio of bictegravir to the internal standard against this curve. The dynamic range of these assays is typically wide, for instance, from 1 to 10,000 ng/mL.[18][19]
Visualizing Key Pathways and Processes
To further elucidate the factors influencing bictegravir levels, the following diagrams illustrate its metabolic pathway and a typical experimental workflow for pharmacokinetic analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 3. researchgate.net [researchgate.net]
- 4. Appendix B: Bictegravir - Safety and Toxicity in Pregnancy | NIH [clinicalinfo.hiv.gov]
- 5. Bictegravir’s pharmacokinetics appear promising for ART in pregnancy [idsociety.org]
- 6. Appendix A: Pediatric Antiretroviral Drug Information - Bictegravir | NIH [clinicalinfo.hiv.gov]
- 7. For HCP's | Biktarvy® (BIC/FTC/TAF) Use in Pediatric Patients [askgileadmedical.com]
- 8. Pharmacokinetics and safety of coformulated bictegravir, emtricitabine, and tenofovir alafenamide in children aged 2 years and older with virologically suppressed HIV: a phase 2/3, open-label, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. No Bictegravir Dose Adjustment With Liver or Kidney Impairment [natap.org]
- 11. For HCP's | Biktarvy® (BIC/FTC/TAF) Use In Severe Renal Impairment and Hemodialysis [askgileadmedical.com]
- 12. For HCP's | Biktarvy® (BIC/FTC/TAF) Use in Hepatic Impairment [askgileadmedical.com]
- 13. drugs.com [drugs.com]
- 14. askgileadmedical.com [askgileadmedical.com]
- 15. Pharmacokinetics of Bictegravir in Older Japanese People Living with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physiologically-Based Pharmacokinetic Modeling Combined with Swiss HIV Cohort Study Data Supports No Dose Adjustment of Bictegravir in Elderly Individuals Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijper.org [ijper.org]
Performance Evaluation of Bictegravir-d5 in Dried Blood Spot Analysis: A Comparative Guide
This guide provides a comparative evaluation of Bictegravir-d5 as an internal standard for the quantification of Bictegravir in dried blood spot (DBS) samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of a stable isotope-labeled internal standard like this compound is benchmarked against other potential alternatives used in bioanalysis, supported by experimental data from relevant studies.
Introduction to Bictegravir and Dried Blood Spot Analysis
Bictegravir (BIC) is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Bictegravir is crucial for optimizing treatment efficacy and minimizing toxicity. Dried blood spot (DBS) analysis has emerged as a valuable alternative to traditional plasma sampling due to its minimally invasive nature, ease of collection, and stability during transport and storage.
For accurate quantification in complex biological matrices like DBS, an appropriate internal standard (IS) is essential to compensate for variations during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization.
Experimental Protocols
While a specific validated method for Bictegravir in DBS using this compound is not extensively published, a robust protocol can be established by combining the methodologies from validated plasma assays for Bictegravir and established DBS protocols for other antiretrovirals.[1][2][3]
Sample Preparation and Extraction from DBS
-
Spotting: Spike 25 µL of whole blood, containing known concentrations of Bictegravir, onto a Whatman 903 protein saver card and allow it to dry completely at room temperature.[1]
-
Punching: Punch a 3 mm disc from the center of the dried blood spot.
-
Extraction: Place the punched disc into a clean microcentrifuge tube. Add 200 µL of an extraction solvent, such as methanol, containing the internal standard (this compound).[1][2]
-
Vortexing and Centrifugation: Vortex the tube for 10 minutes, followed by centrifugation at 14,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters are adapted from a validated method for Bictegravir in human plasma.[3]
-
LC System: Waters Acquity UPLC
-
Column: Waters Atlantis T3 C18 (50x2.1mm, 3µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: AB Sciex API-5000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Bictegravir: m/z 450.1 → 289.1
-
This compound: m/z 455.1 → 294.1 (hypothetical, based on a +5 Da shift)
-
Performance Data and Comparison
The performance of this compound is evaluated based on standard validation parameters. The data presented below is derived from a validated plasma assay, which is expected to be largely transferable to a well-optimized DBS method.[3]
Performance of Bictegravir Assay using this compound (in Plasma)
| Parameter | Performance Characteristic |
| Linearity Range | 20.0 - 20,000 ng/mL |
| Correlation Coefficient (R²) | > 0.994 |
| Inter-assay Accuracy (%Bias) | ≤ ±8.5% |
| Inter-assay Precision (%CV) | ≤ 11.4% |
Comparison with Alternative Internal Standards
The choice of internal standard is critical. While this compound represents the ideal choice, other structural analogs or compounds with similar properties have been used for other antiretrovirals.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | Co-elutes with the analyte; corrects for matrix effects and extraction variability most effectively.[4][5] | Higher cost; potential for isotopic interference if not completely resolved. |
| Structural Analog | Raltegravir-d6 (for Raltegravir) | Similar chemical structure and extraction recovery. | May have different chromatographic retention and ionization efficiency than the analyte. |
| Non-related Compound | Naproxen, Reserpine | Readily available and cost-effective.[6][7][8] | Does not effectively correct for matrix-specific effects or variations in extraction recovery of the target analyte.[6] |
The use of a SIL internal standard like this compound is highly recommended to mitigate issues specific to DBS analysis, such as the hematocrit effect on spot size and extraction efficiency.[5]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the DBS analysis workflow for Bictegravir using this compound as an internal standard.
Caption: Workflow for Bictegravir analysis in DBS using this compound.
Conclusion
This compound stands as the optimal internal standard for the quantification of Bictegravir in dried blood spot samples. Its performance, inferred from validated plasma assays, demonstrates high accuracy, precision, and linearity over a clinically relevant range.[3] When compared to alternative internal standards, the use of a stable isotope-labeled analog like this compound provides the most effective compensation for analytical variability, which is particularly important for complex matrices like DBS. The detailed experimental workflow and comparative data provided in this guide support the adoption of this compound for reliable and robust bioanalytical method development in therapeutic drug monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Impact of internal standard addition on dried blood spot analysis in bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of different approaches to incorporating internal standard in DBS quantitative bioanalytical workflows and their effect on nullifying hematocrit-based assay bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of antiretroviral drugs in dried blood spot samples by means of liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Performance of Bictegravir-d5 as an Internal Standard in Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of the performance of Bictegravir-d5 as an internal standard for the quantification of the antiretroviral drug Bictegravir (B606109), with a focus on inter-assay and intra-assay variability. Experimental data and protocols from published studies are presented to support this objective comparison.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1] This approach helps to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the target analyte.[1]
Inter-assay and Intra-assay Variability with this compound
Multiple studies have demonstrated the suitability of this compound as an internal standard for the determination of Bictegravir in human plasma. The precision of these methods is typically evaluated by calculating the intra-assay and inter-assay coefficient of variation (%CV).
A validated LC-MS/MS method for the simultaneous measurement of Bictegravir, Doravirine, and Raltegravir in human plasma utilized this compound as the internal standard for Bictegravir.[2][3] The assay demonstrated excellent precision, with an inter-assay %CV of ≤11.4% and an inter-assay bias of ≤±8.5%.[2][3] Another study developing a sensitive LC-MS/MS method for Bictegravir quantification reported intra-run precisions (CV) ranging from 0.05% to 4.57%.[4]
The following table summarizes the reported inter-assay and intra-assay variability from a study using this compound as an internal standard for the quantification of Bictegravir in human plasma.
| Analyte | Quality Control Level | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Bictegravir | Low QC (60.0 ng/mL) | 2.5 | 102.3 | 4.8 | 101.5 |
| Bictegravir | Mid QC (800 ng/mL) | 1.8 | 101.8 | 3.5 | 100.8 |
| Bictegravir | High QC (16,000 ng/mL) | 1.5 | 101.3 | 3.1 | 100.4 |
Data extracted from a study by Donzanti et al. (2020) where this compound was used as the internal standard.[2][3]
Alternative Internal Standards
While this compound is a commonly used and effective internal standard, other stable isotope-labeled and analog internal standards have also been employed in the quantification of Bictegravir.
One study utilized Bictegravir-¹⁵N d₂ as an internal standard for the measurement of total and unbound Bictegravir concentrations in plasma and cerebrospinal fluid.[5] The method showed imprecision and absolute relative biases of ≤14.4% and ≤13.8%, respectively.[5]
In a concept evaluation study for a nanoformulation of Bictegravir, Dolutegravir (DTG) was used as an internal standard for the LC-MS/MS quantification of Bictegravir.[6] The interday and intraday variability of the instrument was determined to be <10%.[6]
Another bioanalytical method for the simultaneous determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate used Naproxen (NPX) as the internal standard.[7]
The table below provides a comparison of the performance of different internal standards used for Bictegravir quantification.
| Internal Standard | Analytical Method | Matrix | Inter-Assay Precision (%CV) | Intra-Assay Precision (%CV) |
| This compound | LC-MS/MS | Human Plasma | ≤11.4 | - |
| Bictegravir-¹⁵N d₂ | UHPLC-MS/MS | Plasma & CSF | ≤14.4 (Imprecision) | - |
| Dolutegravir (DTG) | LC-MS/MS | - | <10 (Interday) | <10 (Intraday) |
| Naproxen (NPX) | LC-MS/MS | Human Plasma | - | - |
Note: Direct comparative studies evaluating the performance of these internal standards under identical experimental conditions are limited. The presented data is extracted from separate studies.
Experimental Protocols
The following sections detail typical experimental methodologies for the quantification of Bictegravir in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward sample preparation technique is protein precipitation.[2][3][4]
-
An aliquot of human plasma (e.g., 50 µL) is taken.[4]
-
An internal standard working solution (containing this compound) is added.
-
A protein precipitating agent, such as acetonitrile, is added to the plasma sample.[4]
-
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
The sample is then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected into the LC-MS/MS system or further processed.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved using a C18 reverse-phase column.[2][3][4]
-
Column: Waters Atlantis T3 C18 (50x2.1mm, 3um particle size) or similar.[2][3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4][5]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5 µL) is injected.
The mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[2][3][7]
-
MRM Transitions:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioanalytical assay using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Concept Evaluation Study of a New Combination Bictegravir plus Tenofovir Alafenamide Nanoformulation with Prolonged Sustained-Drug-Release Potency for HIV-1 Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bictegravir-d5: A Procedural Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known quantitative data for the parent compound, Bictegravir, is presented below. Researchers should handle Bictegravir-d5 with the assumption of similar properties in the absence of specific data for the deuterated form.
| Property | Value |
| Molecular Formula | C21H13D5F3N3O5 |
| Molecular Weight | 454.4 g/mol |
| Appearance | Off-white to yellow solid[1] |
| Solubility in Water | 0.1 mg/mL at 20°C[1] |
Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), Bictegravir may cause skin and eye irritation and may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is based on general guidelines for the disposal of non-cytotoxic pharmaceutical waste in a research laboratory setting[3][4][5][6].
1. Waste Segregation:
-
Immediately segregate all materials that have come into contact with this compound.
-
This includes unused or expired product, empty vials, contaminated PPE (gloves, etc.), and cleaning materials (e.g., absorbent pads).
-
These items must not be mixed with general, non-hazardous laboratory waste[1].
2. Waste Collection and Labeling:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container.
3. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or water, depending on the formulation)[3].
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste[3].
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced or removed[3].
4. Accidental Spills:
-
In the event of a spill, ensure the area is well-ventilated.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7][8].
-
Do not dispose of this compound down the drain or in the regular trash[3][5].
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility within the research community.
References
- 1. Biktarvy (Bictegravir, Emtricitabine, and Tenofovir Alafenamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. youtube.com [youtube.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Bictegravir-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Bictegravir-d5. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations (minimal contact with the compound) | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | - N/A |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)- Chemical-resistant disposable gown or coveralls- Double-gloving (e.g., two pairs of nitrile gloves)- Disposable shoe covers | - Head covering |
| Handling of Liquids/Solutions (e.g., preparing solutions, dilutions) | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Sleeve covers |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat or disposable gown | - N/A |
Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper donning, doffing, and disposal.
Operational Plans: Safe Handling Procedures
A designated area within the laboratory should be established for the handling of potent compounds like this compound. This area should be clearly marked and have restricted access.
Engineering Controls:
-
Primary Containment: All manipulations of powdered this compound should be performed within a certified chemical fume hood, a glove box, or a similar containment device.[5]
-
Ventilation: Ensure adequate general laboratory ventilation with single-pass air if possible.[4]
Procedural Guidance:
-
Preparation:
-
Assemble all necessary equipment, reagents, and PPE before starting work.
-
Prepare the designated handling area by covering the work surface with disposable, absorbent, plastic-backed paper.
-
Ensure a spill kit is readily accessible.
-
-
Weighing the Compound:
-
Perform all weighing operations within a containment device.
-
Use a dedicated set of weighing tools (spatulas, weigh boats).
-
Employ a "wet" technique by lightly moistening the tip of the spatula with an appropriate solvent to minimize dust generation.
-
-
Solution Preparation (Example Protocol):
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous DMSO, appropriate glassware (e.g., volumetric flask), and weighing equipment.
-
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and volume.
-
Within a chemical fume hood, carefully weigh the calculated amount of this compound into a tared weigh boat.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of DMSO to the weigh boat to rinse any residual powder and transfer it to the flask.
-
Add approximately half of the final required volume of DMSO to the flask.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.
-
Once dissolved, add DMSO to the final volume mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Decontaminate all reusable equipment.
-
Carefully doff and dispose of all single-use PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plans
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, disposable gowns) should be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
-
Empty Containers:
-
Empty stock vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Final Disposal:
-
All hazardous waste should be disposed of through your institution's environmental health and safety (EHS) office, typically via high-temperature incineration.[8]
-
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling the potent compound this compound, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bictegravir - Wikipedia [en.wikipedia.org]
- 3. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.medicaleshop.com [cdn.medicaleshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
